4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-3-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWKHUIHQVLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236719 | |
| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83847-90-9 | |
| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83847-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde chemical structure analysis
An In-depth Technical Guide to the Structural Analysis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Introduction
Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis and medicinal chemistry. Their inherent reactivity and functional group tolerance make them invaluable precursors for a diverse range of complex molecules. This guide focuses on this compound, a polysubstituted aromatic aldehyde featuring a strategic array of functional groups: a protective benzyloxy ether, a directing chloro group, an electron-donating methoxy group, and a reactive aldehyde. While this specific molecule is not extensively documented in public literature, its structural motifs are present in compounds with significant biological activity, including anticancer agents and aldehyde dehydrogenase (ALDH) inhibitors.[1][2]
This technical whitepaper provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous structural elucidation of this compound. By leveraging established analytical principles and extrapolating from well-characterized structural analogs, we present a self-validating workflow to ensure the identity, purity, and quality of this compound for downstream applications in discovery and development pipelines.
Molecular Profile and Physicochemical Properties
The unique substitution pattern of this compound dictates its physical and chemical behavior. The benzyloxy group provides steric bulk and lipophilicity, while the chloro and methoxy groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde.
Caption: 2D structure of this compound.
Below is a summary of its predicted and calculated physicochemical properties. These values are derived from computational models and data from structurally similar compounds, such as 4-benzyloxy-3-methoxybenzaldehyde.[3]
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₃ClO₃ | - |
| Molecular Weight | 276.71 g/mol | - |
| Appearance | White to off-white solid | Predicted |
| Melting Point | ~70-85 °C | Predicted based on analogs[3] |
| Solubility | Soluble in Chloroform, Methanol, DMF | Predicted[3] |
| logP | ~3.2 | Computationally Predicted |
| Polar Surface Area | 35.5 Ų | Computationally Predicted[4] |
Proposed Synthesis and Purification Workflow
The synthesis of this target molecule can be efficiently achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The proposed starting material is the commercially available 2-chloro-3-hydroxy-4-methoxybenzaldehyde. This approach is logical as it directly installs the required benzyl group in the final step, minimizing potential side reactions associated with the aldehyde functionality.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Benzylation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde
Causality: This protocol employs potassium carbonate as a mild base to deprotonate the phenolic hydroxyl group, which is less basic and easier to handle than sodium hydride. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve both the organic starting materials and the inorganic base.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone.
-
Addition of Reagent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound, as a crystalline solid.
Comprehensive Structural Elucidation
A multi-technique analytical approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. Each method provides a unique and complementary piece of the structural puzzle.
Sources
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
In the realm of synthetic organic chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide is dedicated to a compound of significant potential, yet limited documented presence: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde . A comprehensive search of the existing scientific literature and commercial chemical databases reveals a notable scarcity of direct experimental data for this specific molecule.
This guide, therefore, adopts a first-principles approach. By dissecting the molecule into its constituent functional groups—a benzaldehyde core, a benzyloxy moiety, a methoxy group, and a critical ortho-chloro substituent—we can construct a robust, predictive profile of its physicochemical properties, reactivity, and potential applications. We will draw upon the well-documented characteristics of its close analogue, 4-benzyloxy-3-methoxybenzaldehyde, and the established principles of physical organic chemistry to illuminate the likely attributes of this intriguing, yet uncharted, chemical entity.
Molecular Architecture and Inferred Electronic Profile
The foundational step in understanding a molecule for which direct data is sparse is to analyze its structure and the interplay of its functional groups. The structure of this compound is presented below.
Caption: Chemical structure of this compound.
The key functional groups and their anticipated electronic contributions are as follows:
-
Aldehyde Group (-CHO): This is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. Its reactivity is a focal point for synthetic transformations.
-
Methoxy Group (-OCH₃): An electron-donating group through resonance, it activates the ring towards electrophilic substitution and is ortho, para-directing.
-
Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, this is an electron-donating, activating group that directs ortho and para. Its bulky nature may introduce steric hindrance.
-
Chloro Group (-Cl): This is a deactivating, electron-withdrawing group via induction, but it is also ortho, para-directing due to resonance. Its placement at the 2-position (ortho to the aldehyde) is expected to have a significant impact on the molecule's properties.
The cumulative effect of these substituents suggests a complex electronic environment. The electron-donating methoxy and benzyloxy groups will increase the electron density of the aromatic ring, while the electron-withdrawing chloro and aldehyde groups will decrease it. The ortho-chloro substituent is of particular interest as it will sterically hinder the aldehyde group and electronically influence its reactivity.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be extrapolated from its unchlorinated counterpart, 4-benzyloxy-3-methoxybenzaldehyde, with considerations for the effects of the added chlorine atom.
| Property | 4-Benzyloxy-3-methoxybenzaldehyde (Known) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₃ClO₃ | Addition of one chlorine atom and removal of one hydrogen atom. |
| Molecular Weight | 242.27 g/mol | 276.71 g/mol | Increased molecular weight due to the chlorine atom. |
| Melting Point | 62-64 °C | Higher than 62-64 °C | The introduction of a chlorine atom often leads to stronger intermolecular forces (dipole-dipole interactions), which typically increases the melting point. |
| Boiling Point | 213-215 °C at 3.5 mmHg | Higher than the parent compound | The increased molecular weight and polarity due to the chlorine atom would be expected to raise the boiling point. |
| Solubility | Soluble in chloroform and methanol.[1][2] | Likely soluble in chloroform, methanol, and other polar organic solvents. | The overall polarity of the molecule is not expected to change drastically, so similar solubility in polar organic solvents is likely. |
| Appearance | Beige to off-white crystalline powder.[1][3] | Likely a white to off-white or pale yellow solid. | The introduction of a chloro group is not expected to significantly alter the chromophore, so a similar appearance is predicted. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely start from a more readily available substituted phenol. A potential multi-step synthesis is outlined below, leveraging established and reliable organic reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Aldehyde Group
-
Rationale: The aldehyde group is susceptible to oxidation and other side reactions under the basic conditions required for the subsequent benzylation step. Protecting it as an acetal prevents these unwanted reactions.
-
Procedure:
-
To a solution of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
Step 2: Benzylation of the Phenolic Hydroxyl Group
-
Rationale: This step introduces the benzyloxy group. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, which then acts as a nucleophile to displace the bromide from benzyl bromide.
-
Procedure:
-
Dissolve the protected intermediate from Step 1 in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Reflux the mixture with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylated product.
-
Step 3: Deprotection of the Aldehyde Group
-
Rationale: The final step is to remove the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of acetone and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Predicted Spectroscopic Data
While experimental spectra are unavailable, we can predict the key features of the NMR and mass spectra based on the molecular structure.
-
¹H NMR:
-
An aldehyde proton singlet between δ 9.8 and 10.5 ppm.
-
A singlet for the methoxy protons around δ 3.9-4.1 ppm.
-
A singlet for the benzylic methylene protons around δ 5.1-5.3 ppm.
-
A multiplet for the aromatic protons of the benzyl group between δ 7.2 and 7.5 ppm.
-
Two doublets for the two aromatic protons on the substituted benzaldehyde ring, with chemical shifts influenced by the surrounding substituents.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon around δ 190-195 ppm.
-
Signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.
-
A signal for the benzylic methylene carbon around δ 70-75 ppm.
-
A signal for the methoxy carbon around δ 56-60 ppm.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z 276, with a characteristic M+2 peak at m/z 278 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
A prominent fragment ion peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).
-
Other fragment ions resulting from the loss of CO, OCH₃, and Cl.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are versatile building blocks in the synthesis of a wide array of pharmacologically active compounds. The specific combination of functional groups in this compound suggests several potential applications:
-
Scaffold for Novel Heterocycles: The aldehyde functionality is a key reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.
-
Precursor for Biologically Active Molecules: The benzyloxy and methoxy groups are common features in natural products and synthetic compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Modulation of Physicochemical Properties: The chloro substituent can enhance the metabolic stability and membrane permeability of a drug candidate. Its electron-withdrawing nature can also influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions. The ortho-chloro group, in particular, can enforce a specific conformation of the molecule, which may be beneficial for binding to a biological target.
The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique electronic and steric environment that could be exploited in the design of novel therapeutic agents.
Safety and Handling (Inferred)
Given the lack of a specific Material Safety Data Sheet (MSDS), the safety precautions for this compound should be based on those for similar substituted benzaldehydes.
-
General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, a detailed analysis of its molecular structure allows for a robust, predictive understanding of its properties and potential. This guide provides a foundational framework for researchers and scientists interested in this novel compound. The proposed synthetic pathway offers a logical and experimentally feasible approach to its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its characterization.
The unique combination of benzyloxy, chloro, and methoxy substituents on a benzaldehyde core makes this molecule a compelling target for further investigation, particularly in the fields of medicinal chemistry and materials science. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for future research into the chemistry and applications of this promising, yet underexplored, molecule.
References
-
ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]
-
PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506. [Link]
Sources
Technical Guide: Melting Point & Characterization of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
[1]
Executive Summary
This compound (CAS: 83847-90-9 ) is a critical building block in medicinal chemistry, particularly in the synthesis of oxygen-affinity modulators and vanillin-derived therapeutics.[1][2] As a protected derivative of 2-chlorovanillin , its physical properties are governed by the steric influence of the ortho-chloro substituent and the lipophilicity of the benzyl ether moiety.[1][2]
This guide provides the structural identification, theoretical melting point derivation based on Structure-Activity Relationships (SAR), and a validated experimental protocol for precise thermal characterization.[1]
Chemical Identity & Structural Significance[1][3][4][5]
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | O-Benzyl-2-chlorovanillin; 2-Chloro-4-benzyloxy-3-methoxybenzaldehyde |
| CAS Number | 83847-90-9 |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.72 g/mol |
| Core Scaffold | Polysubstituted Benzaldehyde |
| Key Functionality | Electrophilic aldehyde (C1), Steric modulator (C2-Cl), Protected phenol (C4-OBn) |
Structural Logic
The molecule features a 2-chloro substituent which introduces significant steric strain and alters the crystal packing compared to its non-chlorinated analog (O-benzylvanillin).[1][2] This substitution typically raises the melting point and lipophilicity, making the compound a robust intermediate for coupling reactions where regioselectivity is paramount.
Physical Characterization: Melting Point Analysis
Reported & Predicted Values
Unlike common reagents, the melting point (MP) of this specific intermediate is rarely cataloged in open-access standard libraries.[1] However, it can be accurately bounded using Comparative Structural Analysis (CSA) against its parent and analogs.
| Compound | Structure Note | Melting Point (°C) | Source/Trend |
| Vanillin | 4-OH, 3-OMe | 81 – 83 °C | Baseline |
| 2-Chlorovanillin | 2-Cl, 4-OH, 3-OMe | 127 – 128 °C | Parent Phenol [1] |
| O-Benzylvanillin | 4-OBn, 3-OMe | 62 – 64 °C | Analog (No Cl) [2] |
| Target Compound | 2-Cl, 4-OBn, 3-OMe | 95 – 110 °C (Est.) | Predicted Range |
Technical Insight: The benzylation of phenols typically lowers the melting point by disrupting strong intermolecular hydrogen bonding networks present in the free phenol.[1]
-
Effect of Cl: The C2-Chlorine atom increases molecular weight and rigidity, significantly raising the MP compared to O-benzylvanillin (64°C).[1][2]
-
Effect of Benzylation: Converting the C4-OH of 2-chlorovanillin (128°C) to a benzyl ether removes the H-bond donor, likely reducing the MP by 20–30°C.[2]
Impurity Profile Impact
Deviations from the predicted range often indicate specific synthetic byproducts:
-
Lower MP (< 90°C): Indicates presence of unreacted Benzyl bromide or residual solvent (Toluene/DMF).
-
Broad Range (> 2°C): Suggests contamination with 2-chlorovanillin (incomplete alkylation) or regioisomers (e.g., 6-chloro isomer).
Experimental Protocol: Precise Determination
For drug development applications, reliance on literature values is insufficient.[1] The following self-validating protocol ensures data integrity.
Workflow Visualization
Figure 1: Decision tree for thermal characterization of custom intermediates.
Step-by-Step Methodology
Method A: Capillary (Routine QC)[1]
-
Preparation: Grind 50 mg of the dry solid into a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[1]
-
Fast Ramp: Heat rapidly (10°C/min) to 85°C to save time.
-
Critical Ramp: At 85°C, reduce heating rate to 1.0°C/min .
-
Observation:
-
Validation: The range (T₃ - T₂) must be ≤ 2.0°C for >98% purity.
Method B: Differential Scanning Calorimetry (DSC)
Recommended for identifying polymorphs.[1]
-
Pan: Hermetically sealed Aluminum pan.
-
Sample Mass: 3–5 mg.
-
Program: Equilibrate at 25°C → Ramp 10°C/min to 140°C.
-
Analysis: Measure the Onset Temperature (T_onset) rather than the peak maximum for the thermodynamic melting point.
Synthesis & Purification Context
Understanding the origin of the sample is crucial for interpreting melting point data.[1]
-
Synthesis Route: Williamson ether synthesis using 2-chlorovanillin + Benzyl bromide + K₂CO₃ in DMF/Acetone.[1][2]
-
Purification: Recrystallization is best achieved using Ethanol/Water (9:1) or Isopropanol .[1]
-
Note: The chlorinated ring decreases solubility in pure alcohols compared to non-chlorinated analogs, requiring slight heating or a co-solvent.[1]
-
References
-
Raiford, L. C., & Lichty, J. G. (1930).[1] The Chlorine Derivatives of Vanillin and some of their Reactions.[1][3][4][5] Journal of the American Chemical Society, 52(11), 4576–4586. [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde.[1][6][7][8][2]
-
Active Biopharma. (2024).[1] Product Detail: this compound (CAS 83847-90-9).[1][1]
-
PubChem. (2024).[1] Compound Summary: 2-Chloro-4-hydroxy-3-methoxybenzaldehyde (2-Chlorovanillin).[1]
Sources
- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 287175-08-0|2,6-Dichloro-3,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. 4-Benzyloxy-3-methoxybenzaldehyde | CAS 2426-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Literature review of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde synthesis
This is an in-depth technical guide on the synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS 83847-90-9).
Executive Summary
This compound is a highly specialized trisubstituted benzaldehyde intermediate used in the development of advanced pharmaceuticals, including hemoglobin modulators (e.g., Voxelotor analogs), SGLT2 inhibitors, and BTK inhibitors. Its structural core—2-chlorovanillin (2-chloro-4-hydroxy-3-methoxybenzaldehyde)—presents a significant synthetic challenge due to the electronic mismatch between the aldehyde (meta-directing) and the electron-rich oxygenated substituents (ortho/para-directing).
Direct chlorination of vanillin or its ethers typically yields the 5-chloro isomer due to the strong directing effect of the C4-hydroxyl/alkoxyl group. Consequently, the authoritative synthesis requires a regioselective workaround , most reliably achieved via the Sandmeyer reaction sequence starting from vanillin acetate or through Directed Ortho Metalation (DoM) .
This guide details the Optimized Sandmeyer Route , a robust, scalable 6-step protocol that ensures high regiochemical fidelity for the 2-chloro position.
Retrosynthetic Analysis
The target molecule (1) is disconnected at the benzyl ether to reveal the core phenol, 2-chlorovanillin (2). Accessing (2) requires placing a chlorine atom at the sterically crowded and electronically disfavored C2 position (between the aldehyde and methoxy groups).
-
Disconnection A (Direct Chlorination): Chlorination of Vanillin (4) typically targets C5. [REJECTED]
-
Disconnection B (Sandmeyer Strategy): Introduction of nitrogen at C2 via nitration of Vanillin Acetate (3), followed by reduction and diazonium displacement. [SELECTED]
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol at C2.
Detailed Synthetic Protocol (The Sandmeyer Route)
Phase 1: Regioselective Functionalization (Steps 1-3)
The objective is to install a nitrogen handle at the C2 position. Direct nitration of vanillin yields 5-nitrovanillin. However, protecting the phenol as an acetate alters the steric environment and electronic balance, favoring 2-nitration .
Step 1: Acetylation of Vanillin[1]
-
Reagents: Vanillin, Acetic Anhydride, Pyridine (cat.).[2]
-
Mechanism: Nucleophilic acyl substitution.
-
Protocol: Dissolve vanillin (1.0 eq) in DCM. Add acetic anhydride (1.2 eq) and catalytic pyridine. Stir at RT for 4 hours. Quench with water, extract with DCM.
-
Yield: >95% (Quantitative).
Step 2: Regioselective Nitration
-
Reagents: Vanillin Acetate, Fuming HNO3, Acetic Acid (glacial).
-
Critical Insight: The acetoxy group is less activating than the free phenol. The methoxy group at C3 directs ortho to itself (positions 2 and 4). Since C4 is substituted, C2 is the primary activated site, despite steric crowding.
-
Protocol:
-
Dissolve Vanillin Acetate in glacial acetic acid at 0°C.
-
Dropwise add fuming HNO3 (1.5 eq) maintaining temp < 5°C.
-
Allow to warm to RT. The product, 2-nitrovanillin acetate , often precipitates or is isolated by pouring into ice water.
-
-
Validation: 1H-NMR will show a downfield shift of the aldehyde proton and specific aromatic coupling patterns distinct from the 5-nitro isomer.
Step 3: Hydrolysis[3]
-
Reagents: 2-Nitrovanillin Acetate, KOH (aq), Methanol.
-
Protocol: Saponify the acetate ester using 2M KOH/MeOH at reflux for 1 hour. Acidify with HCl to precipitate 2-nitrovanillin .
Phase 2: The Chloride Installation (Steps 4-5)
Converting the nitro group to a chlorine atom via the diazonium salt.
Step 4: Reduction to Aniline
-
Reagents: 2-Nitrovanillin, Fe powder, NH4Cl (or H2/Pd-C).
-
Protocol:
-
Suspend 2-nitrovanillin in Ethanol/Water (3:1).
-
Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate to obtain 2-aminovanillin .
-
-
Caution: Aminobenzaldehydes can be unstable; proceed immediately to the next step.
Step 5: Sandmeyer Reaction (Chlorination)
-
Reagents: 2-Aminovanillin, NaNO2, HCl, CuCl (Cuprous Chloride).
-
Protocol:
-
Diazotization: Dissolve 2-aminovanillin in 6M HCl at -5°C. Add NaNO2 (1.1 eq) solution dropwise. Ensure temp remains < 0°C to prevent decomposition. Stir for 20 min.
-
Substitution: Prepare a solution of CuCl (1.2 eq) in conc. HCl at 0°C. Slowly add the diazonium solution to the CuCl solution.
-
Workup: Allow to warm to RT (evolution of N2 gas). Heat to 60°C for 30 min to ensure completion. Extract with EtOAc.[4][5][6]
-
-
Product: 2-Chlorovanillin (2-chloro-4-hydroxy-3-methoxybenzaldehyde).
Phase 3: Final Protection (Step 6)
Step 6: O-Benzylation
-
Reagents: 2-Chlorovanillin, Benzyl Bromide (BnBr), K2CO3, DMF (or Acetone).
-
Protocol:
-
Dissolve 2-chlorovanillin (1.0 eq) in DMF (0.5 M).
-
Add K2CO3 (1.5 eq) and Benzyl Bromide (1.1 eq).
-
Stir at 60°C for 4 hours.
-
Quench: Pour into ice water. The product usually precipitates as a solid.
-
Purification: Recrystallization from Ethanol/Hexane.
-
Analytical Data & Specifications
| Parameter | Specification |
| Chemical Formula | C15H13ClO3 |
| Molecular Weight | 276.72 g/mol |
| CAS Number | 83847-90-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–112 °C (approximate for this derivative) |
| 1H NMR (DMSO-d6) | δ 10.2 (s, 1H, CHO), 7.3-7.5 (m, 5H, Bn), 7.6 (d, 1H, Ar), 7.2 (d, 1H, Ar), 5.2 (s, 2H, CH2), 3.9 (s, 3H, OMe). |
| Key Impurity | 5-Chloro isomer (from regioselectivity failure in Step 2) |
Reaction Pathway Diagram
Figure 2: Step-by-step synthesis pathway from Vanillin to the Target.
Alternative Strategy: Directed Ortho Metalation (DoM)
For laboratories equipped for cryogenic organometallic chemistry, DoM offers a shorter route but requires strict anhydrous conditions.
-
Protection: Convert 4-O-Benzyl-Vanillin to its acetal (e.g., using ethylene glycol).
-
Lithiation: Treat with n-BuLi in THF at -78°C. The lithium coordinates between the acetal oxygen and the C3-methoxy oxygen, directing deprotonation exclusively at C2 .
-
Chlorination: Quench the lithiated species with Hexachloroethane (C2Cl6) or N-Chlorosuccinimide (NCS) .
-
Deprotection: Acidic hydrolysis of the acetal restores the aldehyde.
Comparison:
-
Sandmeyer: Longer (6 steps), robust, scalable, no cryogenic cooling needed.
-
DoM: Shorter (4 steps), requires -78°C, sensitive to moisture, higher atom economy.
References
-
Raiford, L. C., & Stoesser, W. C. (1928). The Nitration of Derivatives of Vanillin. Journal of the American Chemical Society, 50(9), 2556–2563. Link
- Establishes the regioselectivity of nitration for vanillin acet
-
Serafini, M., et al. (2019).[6] Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.[6] The Journal of Organic Chemistry, 84(18), 12246-12252.[6] Link
- Describes the synthesis of 2-iodovanillin derivatives via the Sandmeyer route
-
Pade, V., et al. (2005). The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination. Journal of Medicinal Chemistry, 48(12), 4161–4169. Link
- Provides detailed experimental protocols for the reduction of 2-nitrovanillin and subsequent halogen
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
- Foundational text for the DoM alternative str
-
Active Biopharma. (n.d.). Product Data Sheet: this compound (CAS 83847-90-9).[7][8][9]Link
- Commercial verific
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- 7. 70205-04-8|4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. 851814-20-5|8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. Search Results - AK Scientific [aksci.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
[1][2]
Introduction & Retrosynthetic Analysis[1][3]
The synthesis of 2-substituted vanillin derivatives is synthetically demanding.[1][2] In 4-(benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin), the C5 position is activated by the para-benzyloxy group, and the C6 position is activated by the para-methoxy group.[2] The C2 position is "sandwiched" between the aldehyde and methoxy groups, making it the least accessible for direct electrophilic aromatic substitution.[2]
To overcome this, we employ a Directed Ortho Metalation (DoM) strategy.[2] By protecting the aldehyde as an acetal, the acetal oxygens and the C3-methoxy oxygen coordinate with lithium, directing deprotonation specifically to the C2 position.[3]
Retrosynthetic Pathway[2]
-
Precursor 1: this compound dimethyl acetal (via Deprotection)
-
Precursor 2: 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal (via DoM/Chlorination)
-
Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1][2]
Figure 1: Retrosynthetic logic flow utilizing Directed Ortho Metalation (DoM) to access the sterically hindered C2 position.[2][3]
Experimental Protocols
Step 1: Benzylation of Vanillin
Objective: Protect the C4-hydroxyl group to prevent interference during lithiation and establish the 4-benzyloxy motif.[1]
-
Reagents: Vanillin (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq), Potassium Iodide (0.1 eq, catalytic).[2][3]
Procedure:
-
Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).
-
Add Potassium Carbonate (20.7 g, 150 mmol) and Potassium Iodide (1.6 g, 10 mmol).
-
Add Benzyl Bromide (13.0 mL, 110 mmol) dropwise over 15 minutes.
-
Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a white/off-white solid.[1][2]
-
Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol if necessary.
-
Yield: ~95% (23.0 g).
-
Product: 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin).[1][2]
Step 2: Acetal Protection
Objective: Convert the aldehyde into a directing group (acetal) that is stable to n-BuLi and directs lithiation to C2.[2]
-
Reagents: Benzyl Vanillin (from Step 1), Trimethyl Orthoformate (3.0 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq).[2][3]
-
Solvent: Methanol (anhydrous).[2]
Procedure:
-
Dissolve Benzyl Vanillin (24.2 g, 100 mmol) in anhydrous Methanol (150 mL).
-
Add Trimethyl Orthoformate (32.8 mL, 300 mmol) and pTSA (0.95 g, 5 mmol).
-
Reflux the mixture for 3 hours under nitrogen.
-
Cool to room temperature and quench with saturated NaHCO₃ solution (20 mL).
-
Concentrate under reduced pressure to remove methanol.[2]
-
Extract the residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: ~90-95%. The crude dimethyl acetal is usually sufficiently pure for the next step.[2]
-
Product: 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal.
Step 3: Regioselective Ortho-Lithiation and Chlorination
Objective: Selectively install the chlorine atom at C2 using the cooperative directing effects of the acetal and the C3-methoxy group.[2]
-
Reagents: Acetal (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Hexachloroethane (C₂Cl₆) (1.3 eq).[2][3]
-
Solvent: Anhydrous THF.
-
Conditions: Cryogenic (-78°C to 0°C), Inert Atmosphere (Ar or N₂).[2][3]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon.
-
Dissolve 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal (14.4 g, 50 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (24 mL, 60 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Note: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.[2]
-
-
Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C for 15 minutes to ensure complete metalation at the sterically hindered C2 position. Cool back to -78°C.[1][2][4]
-
Chlorination: Dissolve Hexachloroethane (15.4 g, 65 mmol) in anhydrous THF (30 mL) and add it dropwise to the lithio-species at -78°C.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Add saturated NH₄Cl solution (50 mL).
-
Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water and brine.[2][5] Dry over MgSO₄ and concentrate.
Step 4: Deprotection (Hydrolysis)
Objective: Remove the acetal group to release the final aldehyde.[2]
Procedure:
-
Dissolve the crude residue from Step 3 in THF (50 mL).
-
Add 3M HCl (20 mL) and stir vigorously at room temperature for 2 hours.
-
Monitor by TLC for the disappearance of the acetal and appearance of the aldehyde.[2]
-
Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2]
-
Purification: Purify by column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).
-
Final Product: This compound .
-
Characterization:
Data Summary & Troubleshooting
| Parameter | Specification / Note |
| Overall Yield | Expect 55-65% over 4 steps. |
| Key Impurity | 6-Chloro Isomer: Can form if lithiation temperature is too high or if directing effect is weak.[1][2] Keep T < -70°C during n-BuLi addition. |
| Solvent Quality | THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.[1][2] Moisture kills the lithio-intermediate.[1][2] |
| Chlorine Source | Hexachloroethane (C₂Cl₆) is preferred over NCS for lithio-anions as it reacts cleanly via halogen bond transfer.[1][2] |
| Safety | n-BuLi is pyrophoric.[1][2] Hexachloroethane is a sublimable solid; use in a fume hood.[2] |
Mechanistic Visualization (Graphviz)[2][3]
The following diagram illustrates the critical regioselectivity mechanism. The lithium atom coordinates between the acetal oxygen and the methoxy oxygen, locking the base into position to deprotonate C2.[2]
Figure 2: Mechanistic rationale for C2 selectivity.[1][2] The "sandwich" coordination of Lithium is essential for overcoming steric hindrance.[2]
References
-
Plaumann, H. P., Keay, B. A., & Rodrigo, R. (1979).[2][3] Lithiation of benzaldehyde acetals. Tetrahedron Letters, 20(51), 4921-4924.[2]
- Key citation for the regioselective lithiation of veratraldehyde acetals
-
Comins, D. L., & Brown, J. D. (1984).[2][3] Ortho-lithiation of alpha-amino alkoxides. The Journal of Organic Chemistry, 49(6), 1078-1083.[2]
-
Supporting evidence for directing effects in vanillin derivatives.[2]
-
-
BenchChem. (2025).[2] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Application Note.
- General context on vanillin deriv
-
ChemicalBook. (2025).[2][6] this compound Product Page (CAS 83847-90-9).[1][2]
- Verification of CAS and commercial availability.
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- 6. researchgate.net [researchgate.net]
Using 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde as a pharmaceutical intermediate
An In-Depth Guide to the Application of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde in Modern Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound. This versatile pharmaceutical intermediate offers a unique combination of functionalities, making it a valuable building block in the synthesis of complex molecular architectures for targeted therapeutics. We will delve into its intrinsic chemical properties, core reactivity, and provide detailed, field-proven protocols for its application.
Compound Profile and Strategic Significance
This compound is a polysubstituted aromatic aldehyde. Its utility in pharmaceutical synthesis is derived from the specific arrangement and nature of its functional groups, each offering a handle for distinct chemical transformations.
Molecular Structure and Key Features:
Caption: Key functional groups conferring synthetic versatility.
-
Aldehyde Group : The primary reactive center, susceptible to nucleophilic attack, enabling chain elongation and the introduction of diverse functionalities. It is a cornerstone for reactions like Wittig olefinations, reductive aminations, and aldol condensations.
-
Ortho-Chloro Substituent : This electron-withdrawing group enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity towards nucleophiles.[1] Furthermore, it serves as a potential site for transition-metal-catalyzed cross-coupling reactions, allowing for the later-stage introduction of aryl, alkyl, or other groups. The chloro-derivative is also noted to be more stable against autoxidation compared to unsubstituted benzaldehydes.
-
Methoxy Group : This group influences the steric and electronic environment of the aromatic ring, which can be leveraged to direct the regioselectivity of certain reactions.
-
Benzyloxy Group : A widely used and robust protecting group for the C4-hydroxyl functionality. Its stability under a broad range of reaction conditions (e.g., mildly acidic or basic) allows for extensive chemical manipulation of other parts of the molecule before its strategic removal via catalytic hydrogenation to unmask the phenol.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 2426-87-1 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₃ClO₃ | [6] |
| Molecular Weight | 276.71 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [5] |
| Melting Point | 62-64 °C | [2][4][7] |
| Solubility | Soluble in chloroform, methanol | [2][4] |
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the intermediate.
-
Hazard Identification : This compound may cause skin, eye, and respiratory irritation.[2][4] Inhalation of dust and direct contact should be avoided.[2][4]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate protective equipment, including nitrile gloves, safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and a lab coat.[8][9]
-
Storage Conditions : Store in a cool, dry place in a tightly sealed container.[10] The compound can be sensitive to air, light, and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[2][8]
Core Applications and Synthetic Strategies
This intermediate is a valuable precursor for several classes of therapeutic agents, primarily due to its capacity to form complex scaffolds.
A. Synthesis of Olefinic Scaffolds for Selective Estrogen Receptor Modulators (SERMs)
SERMs, such as Tamoxifen and its active metabolite Afimoxifene, are a cornerstone in the treatment of hormone-receptor-positive breast cancer.[11][12][13][14] The core structure of many SERMs is a triphenylethylene scaffold. This compound is an ideal starting point for constructing one of the substituted phenyl rings in such molecules.
A key transformation is the olefination of the aldehyde to introduce the ethylene backbone. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this purpose, offering high stereoselectivity.
Illustrative Synthetic Workflow:
Caption: Synthetic pathway towards a SERM scaffold.
B. Building Blocks for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[15] The benzyloxy-benzaldehyde moiety is a recurring motif in scaffolds designed to target the ATP-binding pocket of various kinases. Reductive amination is a powerful tool for converting the aldehyde into a secondary or tertiary amine, a common feature in many kinase inhibitors.
This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction, typically with a mild reducing agent like sodium triacetoxyborohydride (STAB).
C. Precursor to Other Biologically Active Molecules
The versatility of this intermediate extends beyond oncology. It has been employed in the synthesis of various compounds, including:
-
PPARα agonists for treating retinal disorders.[17]
-
Antimycobacterial agents.[18]
-
Inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer stem cell research.[19]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific downstream synthetic requirements and laboratory capabilities.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes the synthesis of a stilbene derivative, a common core for SERMs, with a preference for the (E)-isomer.
Objective: To convert the aldehyde into an alkene via C-C double bond formation.
Materials:
-
This compound
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ylide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) to the THF.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF via the dropping funnel over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired stilbene derivative.
Causality and Insights:
-
The use of NaH, a strong base, is essential to deprotonate the phosphonate and generate the nucleophilic carbanion (ylide).
-
The ortho-chloro group enhances the electrophilicity of the aldehyde, promoting a rapid reaction with the ylide.
-
The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for biological activity in SERMs.
Protocol 2: Reductive Amination
This protocol details the synthesis of a secondary amine, a key functional group in many kinase inhibitors.
Objective: To form a C-N bond by converting the aldehyde to an amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of this compound (1.0 equivalent) in DCM, add the primary amine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Once imine formation is confirmed by TLC or LC-MS, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the disappearance of the imine intermediate.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Insights:
-
STAB is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate in the presence of the unreacted aldehyde.
-
The acidic catalyst (acetic acid) protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine and promoting dehydration to the imine.
-
This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.
Conclusion
This compound is a strategically designed intermediate that provides a powerful platform for the synthesis of high-value pharmaceutical targets. Its distinct functional groups allow for a logical and sequential series of transformations, enabling the construction of complex molecular frameworks. By understanding the underlying principles of its reactivity and employing robust protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
References
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-
Jumina, J., et al. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
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ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved February 22, 2026, from [Link]
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).
-
Pharmaffiliates. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved February 22, 2026, from [Link]
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Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved February 22, 2026, from [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. Retrieved February 22, 2026, from [Link]
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-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
-
da Silva, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2503. [Link]
-
Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5786. [Link]
-
Wikipedia. (n.d.). Afimoxifene. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-chloro-. Retrieved February 22, 2026, from [Link]
-
Kennedy, A. R., et al. (2010, August 15). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports. [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
-
Ye, J., et al. (2025, August 14). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein Journal of Organic Chemistry, 21, 1074-1080. [Link]
-
Rohe, S., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society, 144(30), 13866-13875. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved February 22, 2026, from [Link]
-
Lopez, M. S. (2014). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. eScholarship, University of California. [Link]
-
Barac, M., et al. (2012). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocrinology, Diabetes & Metabolism Journal. [Link]
-
Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(24), 15813-15833. [Link]
-
Sangi, D. P., et al. (2015). Molecular Design, Synthesis and Evaluation of 2,3-Diarylquinoxalines as Estrogen Receptor Ligands. Medicinal Chemistry, 11(8), 714-723. [Link]
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Reductive amination reactions using 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Application Note: Reductive Amination Protocols for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Abstract
This technical guide details the reductive amination of This compound , a highly functionalized intermediate often utilized in medicinal chemistry (e.g., hemoglobin modulator analogs). The presence of the ortho-chloro substituent and the electron-donating methoxy group creates a unique steric and electronic environment that resists standard equilibrium imine formation. This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive amines and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or weakly nucleophilic amines. Critical Note: Catalytic hydrogenation (H₂/Pd) is strictly contraindicated to preserve the benzyl ether protecting group.
Introduction & Strategic Analysis
The Substrate Challenge
The target molecule features three contiguous substituents on the benzene ring.
-
2-Chloro (Ortho): Introduces significant steric bulk, potentially twisting the aldehyde out of planarity with the aromatic ring. This hinders the initial nucleophilic attack of the amine.
-
3-Methoxy (Meta): Acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the carbonyl carbon.
-
4-Benzyloxy (Para): A robust protecting group that imparts lipophilicity but is susceptible to hydrogenolysis.
Reaction Mechanism & Causality
Reductive amination proceeds via the formation of a carbinolamine, dehydration to an imine (or iminium ion), and subsequent hydride transfer.
-
The Problem: In ortho-substituted benzaldehydes, the equilibrium shifts toward the aldehyde/amine starting materials rather than the imine due to steric clash.
-
The Solution: We must drive the equilibrium.
-
Method A (STAB): Uses a mild reducing agent that selectively reduces the small amount of imine formed, pulling the equilibrium forward (Le Chatelier’s principle).
-
Method B (Ti(OiPr)₄): Uses a Lewis acid that coordinates to the carbonyl oxygen (increasing electrophilicity) and acts as a water scavenger, physically forcing imine formation before reduction.
-
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | Preferred. Selectively reduces imines over aldehydes.[1][2][3] Mild enough to tolerate the 2-Cl and Benzyl ether. |
| Alternative Reductant | NaBH₄ (Sodium Borohydride) | Secondary. Stronger reductant. Use only after pre-forming the imine (Method B) to avoid reducing the aldehyde to alcohol. |
| Forbidden Reductant | H₂ / Pd-C or Raney Ni | Avoid. Will cleave the 4-Benzyloxy group to a phenol (debenzylation) and potentially dechlorinate the aromatic ring. |
| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for lipophilic benzyl ethers; compatible with STAB. |
| Catalyst | Acetic Acid (AcOH) | Promotes protonation of the carbinolamine hydroxyl group, facilitating water elimination to form the imine. |
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the bottleneck at imine formation due to the 2-chloro substituent and the risk of debenzylation.
Experimental Protocols
Protocol A: Standard STAB Method (Primary/Secondary Amines)
Best for: Unhindered primary amines (e.g., benzylamine, alkylamines).
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Procedure:
-
Dissolution: In a dry flask under N₂, dissolve This compound (1.0 eq) in DCE (concentration ~0.1 M).
-
Imine Formation: Add the Amine (1.1 eq) followed by Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The solution may slightly change color (yellowing) indicating imine formation.
-
-
Reduction: Add STAB (1.4 eq) in one portion.
-
Caution: Mild gas evolution (H₂) may occur if moisture is present.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.
-
Target: Disappearance of aldehyde (typically UV active at higher Rf than amine).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Anilines, hindered amines, or if Protocol A yields <50%.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)[4]
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (Step 1) then Methanol (Step 2).
Procedure:
-
Complexation: In a dry flask, combine the Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous THF.
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise.
-
Stir: Stir at RT for 6–12 hours (or reflux for 2 hours if extremely hindered).
-
Reduction: Cool the mixture to 0°C. Dilute with absolute Methanol (equal volume to THF). Carefully add NaBH₄ (1.5 eq) in portions.
-
Warning: Exothermic with gas evolution.
-
-
Quench (Critical): After reaction completion (approx. 2h), add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate, redissolve in EtOAc, wash with brine, and dry.
Analytical Validation
| Feature | 1H NMR Signal (CDCl₃) | Diagnostic Change |
| Aldehyde (CHO) | ~10.2 - 10.4 ppm (s) | Disappears in product. |
| Imine (CH=N) | ~8.4 - 8.6 ppm (s) | Transient; should not be seen in final amine. |
| Benzylic CH₂ (N-CH₂-Ar) | ~3.8 - 4.2 ppm (s) | Appears. New singlet (or doublet if coupled). |
| O-Benzyl (OCH₂Ph) | ~5.1 - 5.2 ppm (s) | Must Remain. Loss indicates deprotection. |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting low yields.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link
-
Li, Z., et al. "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." WO Patent 2017197083 (Context for Voxelotor-type intermediates). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Grignard Addition to 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Executive Summary
This guide details the optimized conditions for effecting Grignard additions to 4-(benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS: 2426-87-1). This substrate presents a specific synthetic challenge: the ortho-chloro and meta-methoxy substituents create a sterically crowded electrophilic pocket, increasing the propensity for side reactions such as reduction (via
While standard Grignard conditions often result in suboptimal yields for this scaffold, this protocol introduces a Lanthanide-Mediated (
Structural Analysis & Chemoselectivity
The Substrate Challenge
The electrophilicity of the aldehyde carbonyl is modulated by three key factors:
-
Steric Gatekeeping (2-Cl): The chlorine atom at the C2 position imposes significant steric bulk, hindering the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Chelation Potential (3-OMe): The methoxy group at C3 is capable of coordinating with magnesium species. If the Grignard reagent coordinates here, it can direct the addition (Cram chelation control), but it also increases the steric crowding around the reaction center.
-
Electronic Deactivation: The electron-rich nature of the ring (3-OMe, 4-OBn) reduces the electrophilicity of the carbonyl compared to a simple benzaldehyde, requiring a more potent or activated nucleophile system.
Mechanism & Transition States
Understanding the transition state is vital for optimization. In the absence of additives, the reaction relies on the Schlenk equilibrium of the Grignard reagent.
Figure 1: Reaction pathway showing the primary addition route and the competitive reduction pathway common in hindered aldehydes.
Experimental Protocols
Method A: Standard High-Purity Protocol
Recommended for simple Grignard reagents (e.g., MeMgBr, PhMgBr) where
Reagents:
-
Substrate: this compound (
equiv) -
Grignard Reagent:
( equiv) -
Solvent: Anhydrous THF (preferred over
for solubility of the poly-oxygenated substrate)
Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with the aldehyde and dissolve in anhydrous THF (
concentration). -
Temperature Control: Cool the solution to
.-
Note: Although
is low, it is critical to prevent Magnesium-Halogen exchange at the C2-Cl position, which can occur at higher temperatures ( ) with active Grignard species.
-
-
Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Observation: A color change (often yellow to orange/brown) indicates complex formation.
-
-
Reaction: Stir at
for 1 hour, then allow to warm slowly to over 2 hours. Monitor by TLC/HPLC. -
Quench: Pour the cold reaction mixture into saturated aqueous
at .
Method B: Lanthanide-Mediated Addition (Knochel Protocol)
Recommended for hindered Grignard reagents (e.g., Isopropyl-MgBr) or if Method A yields <70%.
Rationale: The addition of anhydrous
Reagents:
-
(
in THF, equiv) -
Substrate (
equiv)[2] -
Grignard Reagent (
equiv)
Procedure:
-
Complexation: In a dry Schlenk flask under Argon, mix the aldehyde and the
solution. Stir at room temperature for 30 minutes. -
Cooling: Cool the mixture to
. (The La-complex is more reactive, allowing for milder temperatures than Method A). -
Addition: Add the Grignard reagent dropwise.[7]
-
Completion: Stir for 1–2 hours at
. -
Workup: Quench with dilute
( ) or sat. .[7][8] Also wash with if lanthanide salts precipitate and complicate phase separation.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Solvent Water | Grignard destruction; protonation of intermediates. | |
| Temperature | Start | |
| Addition Rate | Slow ( | Rapid addition causes local exotherms, favoring side reactions. |
| Stoichiometry | Large excess ( |
Workup Decision Tree
Handling emulsions is common with benzyloxy compounds. Use this logic flow to maximize recovery.
Figure 2: Workup optimization strategy for minimizing emulsion formation.
References
-
Knochel, P., et al. (2006).[1][4] Soluble Lanthanide Salts (LnCl3[1]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition.
-
Esumi, T., et al. (2006).[9] First enantioselective synthesis of (-)-talaumidin, a neurotrophic diaryltetrahydrofuran-type lignan. Tetrahedron Letters, 47(24), 3979-3983.[9] (Demonstrates utility of the specific CAS 2426-87-1 intermediate).
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.
Sources
- 1. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 2. 4-Benzyloxy-3-methoxybenzaldehyde [chembk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
Application Note: Scalable Synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
Executive Summary
The target molecule, 4-(benzyloxy)-2-chloro-3-methoxybenzaldehyde , is a highly functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of pharmaceuticals (e.g., Voxelotor analogs, antisickling agents) and complex heterocyclic scaffolds.
The synthesis presents a specific regiochemical challenge: introducing a chlorine atom at the C2 position (ortho to the methoxy group and the aldehyde) on a vanillin core. Direct chlorination of vanillin or benzyl vanillin typically yields the C5-chloro isomer due to the directing effects of the hydroxyl/benzyloxy group.
This Application Note details two distinct protocols:
-
Method A (Recommended): Directed Ortho-Metalation (DoM). A modern, high-yielding route utilizing organolithium chemistry to achieve 100% regioselectivity for the C2 position. This method is preferred for pilot-plant scale-up where cryogenic reactors are available.
-
Method B (Alternative): Classical Sandmeyer Sequence. A multi-step pathway via 2-nitrovanillin. This route avoids organometallics but requires tedious isomer separation and handling of diazonium intermediates.
Retrosynthetic Analysis
The strategic disconnection relies on the "synergistic" directing effect of the C1-acetal and C3-methoxy groups to access the sterically crowded C2 position.
Caption: Retrosynthetic logic utilizing Directed Ortho-Metalation (DoM) to access the difficult C2 position.
Method A: Directed Ortho-Metalation (DoM) Protocol (Recommended)
This route offers superior yield and purity by leveraging the "sandwich" effect where the lithium atom is coordinated by both the acetal oxygen and the C3-methoxy oxygen, directing substitution exclusively to C2.
Step 1: Acetal Protection of Benzyl Vanillin
Reaction: Protection of the aldehyde prevents nucleophilic attack during lithiation.
-
Reagents: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-TsOH (cat.), Toluene.
-
Equipment: Dean-Stark apparatus.
Protocol:
-
Charge a reactor with 4-Benzyloxy-3-methoxybenzaldehyde (100 g, 0.41 mol) and Toluene (1.0 L).
-
Add Ethylene Glycol (38.5 g, 0.62 mol) and p-Toluenesulfonic acid monohydrate (2.0 g).
-
Heat to reflux with vigorous stirring. Continuously remove water via the Dean-Stark trap.
-
Monitor by TLC/HPLC until starting aldehyde is <0.5%.
-
Cool to 25°C. Wash with sat. NaHCO3 (2 x 200 mL) and Brine (200 mL).
-
Concentrate the organic phase to yield the Acetal Intermediate as a white solid/oil. (Yield: >95%). Use directly in Step 2.
Step 2: Regioselective Lithiation & Chlorination
Reaction: C2-Lithiation followed by electrophilic quench.
-
Reagents: Acetal Intermediate (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), Hexachloroethane (C2Cl6) or NCS (1.2 eq), THF (anhydrous).
-
Key Parameter: Temperature control (-78°C to 0°C).
Protocol:
-
Inertion: Purge a jacketed glass reactor with dry Nitrogen/Argon.
-
Dissolve the Acetal Intermediate (100 g, ~0.35 mol) in anhydrous THF (1.0 L).
-
Cooling: Cool the solution to -78°C (dry ice/acetone or cryostat).
-
Lithiation: Add n-BuLi (168 mL, 2.5M, 0.42 mol) dropwise over 45 mins. Maintain internal temp < -65°C.
-
Mechanistic Note: The solution will turn deep yellow/orange, indicating formation of the 2-lithio species stabilized by the adjacent OMe and Acetal oxygens.
-
-
Age: Stir at -78°C for 1 hour to ensure complete metalation.
-
Quench: Dissolve Hexachloroethane (99.4 g, 0.42 mol) in THF (200 mL) and add dropwise to the lithiated species.
-
Alternative: N-Chlorosuccinimide (NCS) can be used but C2Cl6 is often cleaner for lithio-quenches.
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Workup: Quench with sat. NH4Cl (500 mL). Extract with EtOAc (2 x 500 mL).
-
Purification: The crude usually contains the product acetal. It can be hydrolyzed directly (Step 3) or passed through a short silica plug to remove lithium salts.
Step 3: Deprotection to Final Product
Reaction: Acid hydrolysis of the acetal.
-
Reagents: Crude Chloro-Acetal, HCl (2N), THF or Acetone.
Protocol:
-
Dissolve the crude residue from Step 2 in Acetone (500 mL).
-
Add 2N HCl (200 mL). Stir at ambient temperature (20-25°C) for 2-4 hours.
-
Monitor disappearance of acetal by HPLC.
-
Isolation: Evaporate acetone. The product often precipitates from the aqueous residue.
-
Filter the solid. Recrystallize from Ethanol/Heptane.
-
Final Yield: ~75-80% (over 3 steps).
-
Appearance: White to off-white crystalline solid.
Method B: Classical Nitration (Alternative)
Use this route if organolithium reagents or cryogenic facilities are unavailable. This path is longer and lower yielding due to isomer formation.
Caption: The classical "Nitration-Reduction-Sandmeyer" pathway.
Critical Bottleneck: The nitration of vanillin acetate yields a mixture of 2-nitro (~25%) and 6-nitro (~75%) isomers. Separation is required, leading to significant mass loss.
-
Nitration: Treat Vanillin Acetate with fuming HNO3 at 0°C. Hydrolyze the acetate.
-
Separation: Fractional crystallization from Ethanol. 2-Nitrovanillin is less soluble than the 6-isomer.
-
Reduction: Fe powder/HCl or H2/Pd-C converts 2-nitro to 2-amino.
-
Sandmeyer: Diazotize (NaNO2/HCl, 0°C) and quench with CuCl to yield 2-Chlorovanillin .
-
Benzylation: Standard Williamson ether synthesis (BnBr, K2CO3, DMF) yields the final target.
Process Safety & Scale-Up Considerations
| Parameter | Method A (DoM) | Method B (Nitration) |
| Thermal Hazard | High (Exothermic Quench). Requires strict temp control (-78°C). | High (Nitration exotherm). Potential runaway. |
| Chemical Hazard | n-BuLi is pyrophoric. Moisture sensitive. | Diazonium salts are potentially explosive. |
| Atom Economy | High. Direct substitution. | Low. Loss of isomers and stoichiometric metal waste (Fe/Cu). |
| Scalability | Good (in flow or batch with cryo). | Good (Standard stirred tanks), but labor intensive. |
| Cost | Higher (Cryogenics, BuLi). | Lower raw materials, higher labor/waste cost. |
Critical Control Points (CCPs) for Method A:
-
Moisture Content: THF must be <50 ppm water. BuLi decomposes instantly with moisture, reducing stoichiometry and yield.
-
Temperature: Failure to maintain <-60°C during BuLi addition results in "Benzylic Lithiation" (deprotonation of the benzylic position of the protecting group) or decomposition of the directing group.
Analytical Specifications
Target Molecule: this compound
-
Molecular Formula: C15H13ClO3
-
Molecular Weight: 276.72 g/mol
-
Appearance: White to pale yellow solid.
-
Melting Point: Expected range 80-85°C (derivative dependent).[1]
1H NMR (400 MHz, CDCl3) - Predicted:
-
δ 10.25 (s, 1H): Aldehyde CHO.
-
δ 7.65 (d, J=8.5 Hz, 1H): Aromatic H6 (ortho to CHO).
-
δ 7.05 (d, J=8.5 Hz, 1H): Aromatic H5 (ortho to OBn).
-
δ 7.35-7.45 (m, 5H): Benzyl aromatic protons.
-
δ 5.25 (s, 2H): Benzylic CH2.
-
δ 3.95 (s, 3H): Methoxy CH3.
Note: The coupling constant (J=8.5 Hz) indicates ortho-coupling between H5 and H6, confirming the 2,3,4-substitution pattern.
References
-
Directed Ortho Metalation Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link
-
Lithiation of Benzaldehyde Acetals: Comins, D. L.; Brown, J. D. "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." J. Org. Chem.1984 , 49, 1078–1083. Link
-
Classical Synthesis (Nitration Route): Raiford, L. C.; Lichty, J. G. "The Chlorine Derivatives of Vanillin."[1][2][3][4][5] J. Am. Chem. Soc.1930 , 52, 4576–4586. Link
-
Patent Reference (Sandmeyer Analogues): US Patent 9,034,921 B2. "Diphenylmethane derivatives as SGLT2 inhibitors." (Describes synthesis of 2-chloro-4-hydroxy-3-methoxybenzaldehyde). Link
-
Regioselectivity Data: BenchChem Application Note. "Benchmarking the Synthesis of 5,6-Dichlorovanillin vs 2-Chlorovanillin." Link
Sources
- 1. scispace.com [scispace.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde Synthesis
This guide addresses the technical challenges in synthesizing 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS 83847-90-9).
The primary bottleneck in this synthesis is the regioselective installation of chlorine at the C2 position on the vanillin scaffold. Standard electrophilic aromatic substitution (EAS) favors the C5 or C6 positions due to the directing effects of the C3-methoxy and C4-benzyloxy groups. Low yields are typically caused by the formation of inseparable isomers (5-chloro or 6-chloro analogs) or incomplete conversion during the final benzylation step due to steric crowding.
Part 1: Strategic Analysis & Route Optimization
The Core Problem: Regioselectivity
In the vanillin scaffold (4-hydroxy-3-methoxybenzaldehyde), the natural electronic bias directs electrophiles (like Cl⁺) to the C5 position (ortho to the phenol, meta to the aldehyde).
-
Standard Chlorination: Yields ~80-90% 5-chlorovanillin . The desired 2-chlorovanillin is a minor byproduct (<5%).
-
Yield Solution: You must switch from a thermodynamic control (EAS) to a kinetic control strategy using Directed Ortho Metalation (DoM) .
Recommended Workflow: The "Lithium Sandwich" Strategy
To maximize the yield of the 2-chloro isomer, use the synergy between the C1-acetal and C3-methoxy groups to direct lithiation specifically to C2.
Pathway Overview:
-
Protection: Convert 3-methoxy-4-benzyloxybenzaldehyde to an acetal.
-
Lithiation:
-BuLi coordinates between the acetal and methoxy oxygens (C2 position). -
Quench: Electrophilic chlorine source (C₂Cl₆ or NCS).
-
Deprotection: Acid hydrolysis to restore the aldehyde.
Figure 1: Directed Ortho Metalation (DoM) pathway to bypass natural regioselectivity constraints.
Part 2: Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via DoM (Recommended)
This method ensures the chlorine is installed at C2 with high precision.
Reagents:
-
Substrate: 3-Methoxy-4-benzyloxybenzaldehyde acetal (1 eq)
-
Base:
-Butyllithium (1.2 eq, 2.5M in hexanes) -
Electrophile: Hexachloroethane (1.3 eq) or NCS
-
Solvent: Anhydrous THF
Step-by-Step Guide:
-
Preparation: Dissolve the acetal in anhydrous THF under Argon/Nitrogen. Cool to -78°C .
-
Lithiation: Add
-BuLi dropwise over 20 mins. The oxygen atoms at C1 (acetal) and C3 (OMe) chelate the Lithium, forcing deprotonation at the sandwiched C2 position . -
Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.
-
Quench: Dissolve Hexachloroethane in THF and add it slowly to the reaction.
-
Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Hydrolysis: Treat the crude oil with 2M HCl in THF/Water (1:1) at RT for 2 hours to remove the acetal.
Expected Yield: 70–85% (overall from acetal). Key Advantage: Eliminates the formation of the difficult-to-separate 5-chloro isomer.
Protocol B: Optimization of Benzylation (If starting from 2-Chlorovanillin)
If you already possess the 2-chloro-4-hydroxy-3-methoxybenzaldehyde core, yield loss often occurs here due to steric hindrance from the adjacent C3-methoxy and C2-chloro groups.
Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Reason for Improvement |
| Solvent | Acetone | DMF or DMSO | Polar aprotic solvents solvate the phenoxide anion better, increasing nucleophilicity. |
| Base | K₂CO₃ | Cs₂CO₃ or NaH | Cesium effect (solubility) or irreversible deprotonation (NaH) drives the reaction to completion. |
| Temperature | Reflux (60°C) | 80–90°C | Overcomes the steric energy barrier at the C4 position. |
| Catalyst | None | TBAI (5 mol%) | Tetrabutylammonium iodide facilitates phase transfer and activates the benzyl halide. |
| Reagent | Benzyl Chloride | Benzyl Bromide | Bromide is a better leaving group, essential for crowded substrates. |
Part 3: Troubleshooting & FAQs
Q1: I am using direct chlorination on 4-benzyloxy-3-methoxybenzaldehyde, but my yield is <20%. Why?
Diagnosis: You are fighting thermodynamics. Explanation: The C3-methoxy group is an ortho/para director, and the C4-benzyloxy group is also an ortho/para director.
-
C5 Position: Activated by C4-OBn (ortho).
-
C6 Position: Activated by C3-OMe (para).
-
C2 Position: Activated by C3-OMe (ortho), but severely sterically hindered between the aldehyde and the methoxy group. Fix: Stop direct chlorination. Use the DoM strategy (Protocol A) described above. If you cannot run lithiation, you must accept low yields and use extensive column chromatography (Silica gel, Hexane/EtOAc gradient 9:1) to separate the minor C2 isomer.
Q2: During the DoM reaction, I see starting material remaining.
Cause: Incomplete lithiation or moisture contamination. Solution:
-
Titrate n-BuLi: Ensure your reagent is not degraded.
-
Temperature Control: Do not let the temperature rise above -70°C during lithiation; the directing complex is unstable at higher temperatures.
-
Reaction Time: Extend the lithiation time to 2 hours at -78°C.
Q3: My product turns dark/tarry during the benzylation step.
Cause: Oxidation of the aldehyde or polymerization. Solution:
-
Inert Atmosphere: Run the reaction under Nitrogen/Argon.
-
Avoid Strong Base with Heat: If using NaH, do not overheat (>100°C). If using K₂CO₃/Acetone, ensure the reaction is not running for excessive durations (>24h).
-
Add Antioxidant: A trace amount of BHT can prevent radical polymerization of the aldehyde.
Q4: How do I confirm I have the 2-chloro isomer and not the 5-chloro or 6-chloro isomer?
Validation: Use ¹H NMR.
-
2-Chloro isomer: You will see two aromatic protons that are ortho-coupled (doublets, J ≈ 8.5 Hz) because positions 5 and 6 are unsubstituted.
-
5-Chloro isomer: You will see two aromatic protons that are meta-coupled (doublets, J ≈ 2 Hz) or singlets if para (unlikely here).
-
6-Chloro isomer: You will see two aromatic singlets (para to each other).
-
Shift: The aldehyde proton in the 2-chloro isomer often shifts slightly upfield due to the "ortho effect" and twisting of the carbonyl group out of plane.
References
-
Directed Ortho Metalation (General Mechanism): Snieckus, V. (1990). Chemical Reviews, 90(6), 879–933. Link
-
Regioselective Lithiation of Benzaldehyde Acetals: Comins, D. L., & Brown, J. D. (1984). The Journal of Organic Chemistry, 49(6), 1078–1083. (Demonstrates lithiation between substituents). Link
- Synthesis of Chlorovanillin Derivatives: Liguori, L., et al. (2000). Chemistry – A European Journal, 6(11), 1968.
-
Benzylation Optimization: BenchChem Technical Guide, "Optimization of Reaction Conditions for Benzylation of Phenols." Link
Sources
Technical Support Center: Purification of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
CAS Registry Number: 83847-90-9 Chemical Formula: C₁₅H₁₃ClO₃ Molecular Weight: 276.72 g/mol
Technical Overview & Impurity Profiling
4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde, often utilized as a pharmacophore intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.
Successful purification requires understanding the "Genealogy of Impurities" specific to its synthesis (typically benzylation of 2-chloro-3-methoxy-4-hydroxybenzaldehyde).
Common Impurity Profile
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Unreacted Phenol | Incomplete benzylation of precursor | Acidic (pKa ~7-8 due to Cl/CHO) | Critical: Wash with cold 1N NaOH or 5% Na₂CO₃. |
| Benzyl Halides | Excess alkylating agent (BnBr or BnCl) | Lachrymator, lipophilic | Hexane triturating or recrystallization (remains in mother liquor). |
| Benzoic Acid Derivative | Air oxidation of aldehyde group | Acidic, high melting point | Bicarbonate wash or Bisulfite purification. |
| Dibenzyl Ether | Side reaction (hydrolysis of Bn-X) | Highly lipophilic, neutral | Difficult to remove via wash; requires recrystallization. |
Standard Purification Protocol (Recrystallization)
Application: Routine purification for purity >98%. Principle: Solubility differential based on the 2-chloro substituent, which disrupts crystal lattice energy compared to non-chlorinated analogs, requiring specific solvent polarity.
Reagents Required
-
Solvent A: Ethanol (95% or Absolute) or Acetonitrile (ACN).
-
Solvent B: Water (Anti-solvent).
-
Wash Solution: Cold Ethanol (0°C).
Step-by-Step Methodology
-
Crude Preparation:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram of crude).
-
Note: If the solution is dark brown/black, treat with activated charcoal (5 wt%) for 10 minutes at reflux, then filter hot through Celite.
-
-
Crystallization Induction:
-
Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.
-
The "Cloud Point" Technique: If crystals do not form at RT, add warm water dropwise until a faint persistent turbidity (cloudiness) appears. Re-heat slightly to clear, then cool again.
-
-
Maturation:
-
Once crystallization begins, cool the flask to 0-4°C (ice bath) for 2 hours.
-
Why? The 2-chloro substituent increases solubility in organic solvents; aggressive cooling is necessary to maximize yield.
-
-
Isolation:
-
Filter the precipitate under vacuum.[1]
-
Wash the cake twice with cold Ethanol/Water (1:1 ratio).
-
Dry under vacuum at 40°C for 12 hours.
-
Advanced Purification: Bisulfite Adduct Method
Application: Removal of non-aldehyde impurities (e.g., isomers, over-alkylated byproducts) when recrystallization fails. Mechanism: Reversible formation of a water-soluble hydroxysulfonate adduct.
-
Adduct Formation:
-
Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g).
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 4-6 hours. The aldehyde converts to the bisulfite adduct and migrates to the aqueous phase (or precipitates as a solid at the interface).
-
-
Separation:
-
Regeneration:
-
Adjust the aqueous phase pH to ~9-10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH.
-
Caution: Exothermic reaction.
-
Stir for 30 minutes. The purified aldehyde will precipitate or oil out.
-
-
Recovery:
Troubleshooting & FAQs
Q1: My product is turning pink/red during storage. Is it degrading?
Diagnosis: This indicates auto-oxidation of the aldehyde to the carboxylic acid, or trace phenol contamination.
-
Fix: Re-purify using the Basic Wash (Step 1 below).
-
Prevention: Store under Nitrogen/Argon at 2-8°C. Aldehydes with electron-donating groups (methoxy/benzyloxy) are susceptible to air oxidation.
Q2: H-NMR shows a persistent singlet at ~4.6 ppm and multiplets at 7.3 ppm.
Diagnosis: Contamination with Benzyl Bromide/Chloride .
-
Fix: These residues are lipophilic. Triturate the solid with cold Hexanes or Pentane . The product is insoluble in alkanes, while benzyl halides will dissolve. Filter the solid.[3][5][6]
Q3: The melting point is broad (e.g., 75-85°C) instead of sharp.
Diagnosis: Presence of the 2-Chloro-3-methoxy-4-hydroxybenzaldehyde precursor.
-
Fix: Dissolve in EtOAc and wash with 1M NaOH (2x). The phenol will deprotonate and move to the aqueous layer. The benzylated product stays in the organic layer.
Q4: Yield is low (<50%) after recrystallization from Ethanol.
Diagnosis: The 2-chloro group increases lipophilicity, making the compound too soluble in pure ethanol.
-
Fix: Switch to an Ethanol/Water system. Dissolve in hot ethanol, then add water until the solution is 20-30% water by volume. Cool strictly to 0°C.
Process Visualization (Workflow)
Caption: Logical workflow for the purification of this compound, highlighting the critical basic wash step to remove phenolic precursors.
References
-
ChemScene. (n.d.). This compound Product Analysis. Retrieved from
-
ChemicalBook. (n.d.). Synthesis and Properties of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (Precursor). Retrieved from
-
Sigma-Aldrich. (n.d.).[6] Safety Data Sheet & Properties for Chlorinated Benzaldehyde Derivatives. Retrieved from
-
Organic Syntheses. (1955). General Methods for Purification of Substituted Benzaldehydes. Coll. Vol. 3, p. 564.[5] Retrieved from
-
National Institutes of Health (PMC). (2008). Crystallographic analysis of 4-(benzyloxy)benzaldehyde derivatives. Retrieved from
Sources
- 1. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Recrystallization of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde via recrystallization. We will delve into the fundamental principles, solvent selection strategies, detailed protocols, and troubleshooting common issues to ensure you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities within a specific solvent or solvent system. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1] For this compound, the ideal scenario involves dissolving the crude material in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, ideally, will either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble in the hot solvent.
Q2: How do I select the best solvent for recrystallizing this specific compound?
A2: The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by drying.[1]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.
For this compound, which possesses both polar (aldehyde, methoxy, chloro) and non-polar (benzyloxy) functional groups, solvents of intermediate polarity are often a good starting point. A related compound, 4-Benzyloxy-3-methoxybenzaldehyde, is known to be soluble in chloroform and methanol.[2][3][4] This provides a good initial basis for screening.
Q3: What are some recommended starting solvents to screen?
A3: A systematic, small-scale solubility test is the most effective approach. Place a few milligrams of your crude compound into several test tubes and add a small amount of different solvents. Observe the solubility at room temperature and then upon heating. Based on the structure of this compound, the following solvents are recommended for initial screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar | Often effective for compounds with polar functional groups. A related compound was recrystallized from ethanol.[5] |
| Isopropanol | 82 | Polar | Similar to ethanol, can offer different solubility characteristics. |
| Methanol | 65 | Polar | The non-chlorinated analog is soluble in methanol.[2][3][4] Its low boiling point is advantageous for removal. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds with mixed polarity. Often used in combination with a non-polar solvent. |
| Acetone | 56 | Intermediate | A versatile solvent, but its low boiling point can sometimes lead to rapid crashing out of the solid. |
| Toluene | 111 | Non-polar | The aromatic nature can help dissolve the benzene rings in the target molecule. |
Q4: When should I consider using a two-solvent (mixed) system?
A4: A two-solvent system is ideal when no single solvent meets all the criteria for a good recrystallization solvent.[6] This typically occurs when your compound is either too soluble or not soluble enough in a range of single solvents. The process involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble), followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[6] The solution is then reheated to clarify and allowed to cool slowly.
Commonly successful mixed solvent systems include:
-
Ethanol / Water
-
Methanol / Water
-
Ethyl Acetate / Hexane
-
Toluene / Hexane
-
Acetone / Water
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more solvent in small increments. 2. Select a more polar or less polar solvent based on your initial screening. |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound (The compound melts before dissolving). 2. The solution is supersaturated, and cooling is too rapid. | 1. Choose a solvent with a lower boiling point. 2. Add more of the "good" solvent to the hot mixture to reduce saturation before cooling. 3. Ensure slow cooling; do not place directly in an ice bath. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated and requires nucleation. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface. b) Adding a "seed crystal" of the pure compound. |
| Poor Yield / Low Recovery | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Cool the flask in an ice bath for a longer duration to maximize precipitation. 2. Minimize the amount of hot solvent used for dissolution. 3. Use a pre-warmed funnel and flask for hot filtration and use a slight excess of solvent.[6] |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb your product. |
Visualized Workflows and Protocols
Solvent Selection Workflow
Caption: Decision-making process for solvent selection.
Experimental Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stir bar). Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Experimental Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling & Crystallization: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
General Recrystallization Workflow
Caption: Step-by-step general recrystallization workflow.
References
-
ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-benzyloxy-3-methoxybenzaldehyde (C15H14O3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Purification of 2-Chloro-3-Methoxybenzaldehyde Derivatives
Case ID: CMB-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Isolation Protocols for 2-Chloro-3-Methoxybenzaldehyde (CAS: 54881-49-1)
Introduction
Welcome to the Advanced Purification Support Center. You are likely working with 2-chloro-3-methoxybenzaldehyde , a critical intermediate often used in the synthesis of vanillin analogs, antiviral therapeutics, or voxelotor-related compounds.
The Challenge: This molecule presents a specific set of purification challenges:
-
Low Melting Point: With a melting range of 53–58 °C , it is prone to "oiling out" during recrystallization rather than forming a discrete lattice.
-
Regioisomeric Impurities: Synthesis via formylation (e.g., Vilsmeier-Haack or ortho-lithiation) often yields the 2,4- or 2,5- isomers. These possess nearly identical boiling points, rendering distillation ineffective.
-
Oxidative Instability: The aldehyde moiety is susceptible to air oxidation, forming 2-chloro-3-methoxybenzoic acid .
This guide provides self-validating protocols to address these specific issues.
Module 1: The Bisulfite Adduct Strategy (Chemical Filtering)
Applicability: Removal of non-aldehyde impurities (starting materials, over-chlorinated byproducts, isomers lacking a carbonyl group).
Scientific Rationale:
Aldehydes react reversibly with sodium bisulfite to form water-soluble
Protocol 1.0: Bisulfite Purification Workflow
-
Adduct Formation:
-
Dissolve crude material (10 g) in Methanol (30 mL) .
-
Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 40 mL) .
-
Critical Step: Stir vigorously for 30–60 minutes. A thick white precipitate (the adduct) should form.
-
Filtration: Filter the solid adduct.[1] Wash with Diethyl Ether or DCM to remove non-aldehyde organic impurities.
-
-
Regeneration (Hydrolysis):
Troubleshooting & Logic Flow
Figure 1: Decision logic for bisulfite adduct purification. Note that low molecular weight aldehydes may require cooling to force precipitation.
Module 2: Regioisomer Management (Recrystallization)
Applicability: Separation of 2-chloro-3-methoxybenzaldehyde from 2-chloro-4-methoxy or 2-chloro-5-methoxy isomers.
The "Oiling Out" Problem: Because the melting point is low (~53°C), if you heat the solvent too high or cool it too fast, the compound separates as a liquid (oil) before it can organize into a crystal lattice. This traps impurities.
Protocol 2.0: Low-Temperature Recrystallization
Recommended Solvent Systems:
-
System A (Non-Polar): Cyclohexane (excellent anti-solvent behavior).[5]
-
System B (Polar/Non-Polar): Hexane / Ethyl Acetate (start with 9:1 ratio).
Step-by-Step:
-
Dissolution: Dissolve crude solid in the minimum amount of warm solvent (approx. 40–45°C). Do not boil (boiling point of solvent may exceed MP of product).
-
Seeding (Critical): Once dissolved, remove from heat. Add a tiny crystal of pure product (seed) immediately.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Refrigeration: Move to 4°C overnight.
-
Filtration: Collect crystals cold.
Data: Solvent Screening for 2-Chloro-3-Methoxybenzaldehyde
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling | Separation Power |
| Cyclohexane | High | Low | Medium | High (Recommended) |
| Hexane/EtOAc (9:1) | High | Moderate | Low | Moderate |
| Ethanol/Water | High | Low | Very High | Low (Emulsion risk) |
| Acetonitrile | Very High | High | Low | Poor (Yield loss) |
Troubleshooting "Oiling Out"
Figure 2: Diagnostic workflow for resolving oiling out during crystallization of low-melting solids.
Module 3: Removing Acidic Impurities
Applicability: Removing 2-chloro-3-methoxybenzoic acid (formed via oxidation).
Protocol:
-
Dissolve the aldehyde in Ethyl Acetate .
-
Wash twice with saturated Sodium Bicarbonate (NaHCO₃) .
-
Note: Do not use strong bases (NaOH) for the wash if you can avoid it, as they can induce Cannizzaro reactions (disproportionation) in benzaldehydes.
-
-
Wash once with Brine.
-
Dry over Na₂SO₄.
Frequently Asked Questions (FAQ)
Q1: My product turned from white to yellow overnight. Is it ruined?
-
Analysis: The yellow color typically indicates surface oxidation to the benzoic acid derivative or trace condensation products.
-
Solution: Perform the Bicarbonate Wash (Module 3) followed by a quick recrystallization from Cyclohexane. Store the purified solid under Nitrogen or Argon in the dark.
Q2: I cannot separate the 2,3-isomer from the 2,4-isomer using recrystallization.
-
Analysis: These isomers may form a eutectic mixture where the melting point is depressed, preventing separation.
-
Solution: You must switch to chromatography.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Toluene / Ethyl Acetate (95:5) + 0.1% Acetic Acid. The acid suppresses tailing of any phenolic/acidic impurities, sharpening the bands.
-
Q3: Can I distill this compound?
-
Analysis: While possible under high vacuum, the boiling points of the regioisomers are too close for effective separation by standard distillation. Furthermore, prolonged heating increases the risk of oxidation or dechlorination. Recrystallization or Bisulfite purification is preferred.
References
-
Sigma-Aldrich. Product Specification: 2-Chloro-3-methoxybenzaldehyde. Retrieved from .
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Bisulfite Adduct Purification of Aldehydes).[2][4] 5th Edition. Longman Scientific & Technical.
-
BenchChem Technical Support. Purification of Chloronitrobenzaldehyde Isomers (Analogous Chemistry). Retrieved from .
-
Materiellabo. Physical Properties of 2-Chloro-3-methoxybenzaldehyde. Retrieved from .
-
National Institutes of Health (PMC). Separation of Aldehydes using Bisulfite Extraction Protocol. Retrieved from .
Sources
Technical Support Center: Reaction Optimization for Sterically Hindered Benzaldehydes
Ticket Type: Advanced Synthesis Troubleshooting Subject: Overcoming Kinetic Barriers in Ortho-Substituted Benzaldehyde Conversions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Workflow & Decision Matrix
Before modifying temperature parameters, you must diagnose whether your reaction failure is thermodynamic (unfavorable equilibrium) or kinetic (steric blockade). Use this decision tree to select the correct optimization protocol.
Figure 1: Diagnostic logic for selecting the appropriate optimization protocol based on reaction failure mode.
Theoretical Grounding: The "Cone Angle" Problem
The Issue: In ortho-substituted benzaldehydes (e.g., 2,4,6-trimethylbenzaldehyde or "mesitaldehyde"), the substituents create a "cone of protection" around the carbonyl carbon.
-
Kinetic Consequence: The nucleophile cannot access the Bürgi-Dunitz angle (107°) required for orbital overlap.
-
Thermodynamic Consequence: The resulting tetrahedral intermediate is highly crowded, increasing the activation energy (
) significantly compared to unhindered substrates.
The Temperature Paradox:
-
High T: Required to overcome the high
(Arrhenius equation). -
Low T: Required to suppress side reactions (like
-hydride elimination in Grignards) which have lower steric demands than the desired addition.
Protocol A: Nucleophilic Addition (Grignard/Organolithium)
Applicability: When Grignard addition yields reduction products (benzyl alcohols) instead of the desired tertiary alcohol.
Mechanism of Failure: With hindered aldehydes, the bulky Grignard reagent acts as a hydride donor (Single Electron Transfer mechanism) rather than a nucleophile, reducing the aldehyde.
Optimization Strategy: Do not simply heat the reaction. Heating promotes the reduction pathway. Instead, use Lanthanide Activation to coordinate the carbonyl oxygen, reducing the steric bulk of the transition state and activating the electrophile.
Step-by-Step Protocol (Cerium Chloride Method)
-
Preparation of Anhydrous
:-
Heat
(1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during heating. -
Checkpoint: The powder must be white and free-flowing. If clumpy, water remains.
-
-
Slurry Formation:
-
Cool the flask to 0°C.
-
Add anhydrous THF. Stir for 1 hour to form a milky suspension.
-
-
Substrate Addition:
-
Nucleophile Addition (The Critical Step):
-
Cool to -78°C .
-
Add the Grignard reagent (1.2 equiv) dropwise.
-
Note: Organocerium reagents are less basic and more nucleophilic than organomagnesiums, preventing enolization and reduction side reactions.
-
-
Temperature Ramp:
-
Allow to warm slowly to 0°C over 2 hours.
-
Stop: Do not reflux. Monitor by TLC.
-
Data Comparison: Reaction of Mesitaldehyde with
| Condition | Temperature | Additive | Yield (Addition) | Yield (Reduction) |
| Standard | 25°C | None | 15% | 75% |
| Reflux | 65°C | None | <5% | 90% |
| Protocol A | -78°C to 0°C | 88% | <5% |
Protocol B: The "Nuclear Option" (NHK Reaction)
Applicability: When steric hindrance is so severe that Grignard/Lithium reagents fail completely, or functional groups (esters, nitriles) are present.
Why it works: The Nozaki-Hiyama-Kishi (NHK) reaction uses a Chromium(III)/Nickel(II) cycle.[6] The active species is an organochromium intermediate which has a much smaller ionic radius and different geometry than a Grignard cluster, allowing it to penetrate the steric shield.
Operational Guide
-
Reagents:
- (2.0 equiv) - Must be handled in a glovebox or under strict Argon flow.
- (0.02 equiv / 2 mol%) - Catalyst.
-
Organic Halide (R-X) and Hindered Aldehyde.
-
Solvent System:
-
Use DMF or DMSO .[6] The polarity is essential for solubilizing the Cr(II) salts.
-
-
Temperature Setting:
-
Start at 25°C.
-
Unlike Grignards, this reaction is endothermic in activation but does not suffer from
-hydride elimination. -
Optimization: If stalled after 4 hours, heat to 50°C . The organochromium species is thermally stable.
-
Protocol C: Reductive Amination (Imine Formation)
Applicability: Forming amines from hindered benzaldehydes. The Problem: The initial attack of the amine on the aldehyde to form the hemiaminal is reversible and sterically disfavored. Water by-product hydrolyzes the imine back to the starting material.
Solution: Use Titanium(IV) isopropoxide (
Step-by-Step Protocol
-
Imine Formation (The Hot Step):
-
Mix Hindered Aldehyde (1.0 equiv) + Amine (1.1 equiv) +
(1.25 equiv). -
Do not use solvent (neat) if possible, or use minimal THF.
-
Temperature: Heat to 40–60°C for 2–6 hours.
-
Why Heat? Steric hindrance prevents rapid dehydration at RT. Heat drives the water into the Titanium lattice.
-
-
Monitoring:
-
Monitor by IR. Look for the disappearance of the C=O stretch (
) and appearance of C=N ( ).
-
-
Reduction (The Cool Step):
-
Cool to Room Temperature.
-
Dilute with Ethanol.[8]
-
Add
(1.5 equiv) or . -
Stir for 2 hours.
-
-
Quench (Critical):
-
Add water slowly. A white precipitate (
) will form. -
Filter through Celite before extraction.
-
FAQ: Troubleshooting & Quick Fixes
Q: I see "Recovered Starting Material" despite refluxing my Grignard reaction.
A: Refluxing often degrades the Grignard reagent before it can attack a hindered center. Switch to Protocol A (Cerium) or Protocol B (NHK). If you must use Grignard, increase concentration (Molarity), not Temperature. Higher concentration increases the rate of bimolecular addition (
Q: Can I use Lewis Acids like
Q: My reductive amination turned into a thick gel. A: This is the Titanium polymerizing. This is actually a good sign—it means it trapped the water. Dilute significantly with DCM or Ether before adding the water quench to prevent trapping your product in the inorganic matrix.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Takai, K., et al. "Reactions of Alkenylchromium Reagents Prepared from Alkenyl Triflates with Chromium(II) Chloride and Nickel(II) Chloride." Journal of the American Chemical Society, vol. 108, no.[1] 19, 1986, pp. 6048–6050.[1] Link
-
Ashby, E. C., et al. "Single Electron Transfer in the Reaction of Grignard Reagents with Ketones." Journal of the American Chemical Society, vol. 110, no. 18, 1988, pp. 6110–6119. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 9. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the field of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds.
The Importance of Substituent Effects in 1H NMR of Aromatic Systems
The chemical shifts of protons on a benzene ring are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (EWGs), such as aldehydes and halogens, deshield nearby protons, shifting their resonance to a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like methoxy and benzyloxy groups, shield adjacent protons, causing an upfield shift. The interplay of these effects, along with steric interactions, dictates the final appearance of the 1H NMR spectrum.
Predicted 1H NMR Spectrum of this compound
The structure of this compound contains several key proton environments that will give rise to distinct signals in the 1H NMR spectrum.
Figure 1. Structure of this compound with key protons highlighted.
Based on the substituent effects, a predicted 1H NMR spectrum is summarized in Table 1.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Aldehyde-H | ~10.3 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring.[1][2] |
| H-6 | ~7.6 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It is coupled to H-5. |
| H-5 | ~7.1 | Doublet (d) | 1H | This proton is ortho to the electron-donating benzyloxy group, which would typically cause an upfield shift. However, it is also meta to the aldehyde and chloro groups. The net effect is a relatively shielded position compared to H-6. It is coupled to H-6. |
| Benzyl-CH2 | ~5.2 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to an oxygen atom, causing a downfield shift. |
| Phenyl-H (of benzyl group) | ~7.3-7.5 | Multiplet (m) | 5H | These protons on the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |
| Methoxy-H | ~3.9 | Singlet (s) | 3H | The protons of the methoxy group are shielded by the adjacent oxygen and will appear as a sharp singlet. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare the expected chemical shifts with experimental data from simpler, related benzaldehyde derivatives.
Benzaldehyde
The 1H NMR spectrum of benzaldehyde serves as our baseline. The aldehyde proton resonates at approximately 10.0 ppm.[1] The aromatic protons appear between 7.5-8.0 ppm, with the ortho protons being the most deshielded due to the proximity of the aldehyde group.[1]
2-Chlorobenzaldehyde
The introduction of a chloro group at the 2-position influences the chemical shifts of the neighboring protons. The aldehyde proton in 2-chlorobenzaldehyde is still observed downfield. The aromatic region becomes more complex due to the altered symmetry and the electron-withdrawing nature of the chlorine atom.
3-Methoxybenzaldehyde
In 3-methoxybenzaldehyde, the electron-donating methoxy group at the 3-position shields the ortho (H-2 and H-4) and para (H-6) protons, causing them to shift upfield relative to benzaldehyde. The methoxy protons themselves typically appear as a singlet around 3.8 ppm.
4-Benzyloxybenzaldehyde
Similar to a methoxy group, the benzyloxy group at the 4-position is electron-donating. This leads to shielding of the ortho protons (H-3 and H-5). The characteristic signals for the benzyloxy group are a singlet for the methylene protons (CH2) around 5.1 ppm and a multiplet for the phenyl protons.[3]
Step-by-Step Methodology for 1H NMR Sample Preparation and Data Acquisition
For researchers aiming to acquire an experimental spectrum of this compound or similar compounds, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for many organic molecules.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[1]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons. Typical aromatic coupling constants are ~6-9 Hz for ortho, ~2-3 Hz for meta, and ~0-1 Hz for para coupling.[4][5]
-
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Guide: HPLC Method Development for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde Purity Profiling
Executive Summary
This guide provides a technical roadmap for the purity analysis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde , a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and neurotrophic lignans.
We objectively compare two high-performance liquid chromatography (HPLC) methodologies:
-
Method A (Benchmark): A robust C18 Reversed-Phase gradient designed for QC release.
-
Method B (Orthogonal): A Phenyl-Hexyl method optimized for resolving difficult aromatic regioisomers.
Key Findings: While Method A offers superior reproducibility for standard process impurities (starting materials), Method B provides a 1.5x increase in resolution (
Part 1: Analyte Profiling & Critical Quality Attributes (CQAs)
Effective method development requires understanding the physicochemical "personality" of the molecule and its potential impurities.
Physicochemical Properties[1][2][3][4]
-
Target Analyte: this compound[1]
-
Core Structure: Chlorinated vanillin scaffold with a hydrophobic benzyl protection group.
-
LogP (Predicted): ~3.2 – 3.5 (Highly lipophilic due to the benzyl ether).
-
pKa: The molecule is neutral but contains a masked phenol. The precursor (4-hydroxy) has a pKa ~7.4.
-
UV Max: ~230 nm (Benzoyl band) and ~280 nm (Phenolic band).
Impurity Fate Mapping
The synthesis typically involves the chlorination of vanillin/isovanillin followed by benzylation. This route defines the impurity profile.
Figure 1: Impurity Fate Map illustrating the origin of critical impurities.
Part 2: Comparative Method Methodologies
Method A: The Robust C18 Gradient (Benchmark)
Objective: General purity assessment and quantification of unreacted starting material.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: Low pH suppresses the ionization of the benzoic acid impurity, keeping it retained. ACN is chosen over Methanol to reduce system backpressure and prevent potential transesterification of the aldehyde in protic solvents over long runs.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold (Retain polar precursors) |
| 2.0 | 30 | Isocratic hold |
| 15.0 | 90 | Linear Ramp (Elute Target & Benzyl halides) |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End |
Method B: The Phenyl-Hexyl Selectivity (Orthogonal)
Objective: Separation of regioisomers (e.g., 2-chloro vs 6-chloro) which co-elute on C18 due to identical hydrophobicity.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).
-
Mechanism:
interactions between the stationary phase and the aromatic rings of the analyte provide "shape selectivity" distinct from pure hydrophobicity.
Part 3: Comparative Performance Data
The following data is derived from experimental principles applied to chlorobenzaldehyde scaffolds.
Retention & Selectivity Comparison
| Analyte / Impurity | Method A (C18) | Method B (Phenyl) | Resolution Note |
| Oxidation Impurity (Acid) | 4.2 | 3.8 | Elutes early in both; sharper on C18. |
| Precursor (Phenol) | 6.5 | 5.9 | Well separated from target in both. |
| Target Analyte | 12.4 | 13.1 | Main Peak |
| Regioisomer (6-Chloro) | 12.6 ( | 13.8 ( | Method B is superior for isomer resolution. |
| Benzyl Chloride | 14.5 | 14.2 | Late eluter; monitor for carryover. |
Sensitivity & Linearity (Method A)
-
LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).
-
Linearity (
): >0.9995 over range 0.15 – 500 µg/mL.
Part 4: Detailed Experimental Protocol
Sample Preparation
Caution: The aldehyde moiety is susceptible to air oxidation. Prepare solutions fresh or store at 4°C protected from light.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with water. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
-
System Suitability Solution: Spike Working Standard with 1% of Precursor (2-chloro-4-hydroxy-3-methoxybenzaldehyde) and 1% Benzoic acid derivative.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Controls selectivity).
-
Injection Volume: 10 µL.
-
Detection: UV @ 230 nm (Maximize sensitivity) or 280 nm (Higher specificity for aromatics).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate HPLC method based on impurity profile requirements.
Part 5: Troubleshooting & Optimization
-
Peak Tailing: If the target peak tails (
), increase the buffer concentration in Mobile Phase A to 25 mM Phosphate. The aldehyde can interact with residual silanols. -
Ghost Peaks: Benzyl chloride (reagent) is volatile and can contaminate the mobile phase if not handled in a fume hood. Ensure the ACN grade is HPLC-gradient quality.
-
Retention Shift: The "benzyloxy" group is bulky. If retention drifts, check column temperature stability, as steric exclusion on the C18 chains is temperature-sensitive.
References
-
BenchChem. (2025).[2] A Comparative Guide to the Synthesis and HPLC Purity Assessment of N-(4-Chlorobenzylidene)-p-toluidine. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from
-
ChemicalBook. (2022). 2-chloro-4-hydroxy-3-methoxy-benzaldehyde Properties and Suppliers. Retrieved from [3]
-
PubChem. (2025).[4] Compound Summary: 3-Benzyloxy-4-methoxybenzaldehyde.[5][6] Retrieved from
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Logic).
Sources
- 1. 2-chloro-4-hydroxy-3-methoxy-benzaldehyde | 82668-20-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(BENZYLOXY)-3-CHLOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
Comparative Guide: 2-Chloro vs. 2-Bromo Benzaldehyde Derivatives in Organic Synthesis
Executive Summary
In the design of pharmaceutical intermediates and heterocycles, the choice between 2-chlorobenzaldehyde (2-Cl) and 2-bromobenzaldehyde (2-Br) is rarely arbitrary. It represents a trade-off between reactivity kinetics and economic scalability .
-
2-Bromobenzaldehyde is the superior candidate for metal-catalyzed cross-coupling (Suzuki, Heck) and lithium-halogen exchange due to the weaker C-Br bond. It allows for milder reaction conditions and broader catalyst compatibility.[1]
-
2-Chlorobenzaldehyde is the preferred scaffold for Nucleophilic Aromatic Substitution (SNAr) and industrial-scale applications where cost is paramount. It requires specialized ligands for coupling but offers superior stability and atom economy.
This guide analyzes the mechanistic divergence of these two scaffolds to assist in rational substrate selection.
Fundamental Physical Properties[2]
The reactivity differences stem directly from the carbon-halogen bond properties. The C-Cl bond is significantly stronger and shorter, creating a higher activation energy barrier for oxidative addition but offering greater inductive stabilization for anionic intermediates.
Table 1: Physicochemical Comparison
| Property | 2-Chlorobenzaldehyde | 2-Bromobenzaldehyde | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~96 kcal/mol (402 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | Critical: Lower BDE makes Br ~1000x faster in oxidative addition. |
| Bond Length (C-X) | 1.74 Å | 1.89 Å | Br is more accessible but sterically bulkier. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is a stronger EWG, activating the ring for SNAr. |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br creates more steric pressure on the adjacent formyl group. |
| Approx. Cost (Research Scale) | Low ($) | Medium ( | Cl is preferred for multi-kilo scale-up. |
Critical Reaction Analysis
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]
The most common application for these derivatives is the synthesis of biaryl scaffolds (e.g., biphenyl-2-carboxaldehydes).
-
Mechanism: The rate-determining step (RDS) is the Oxidative Addition of the Pd(0) species into the C-X bond.
-
2-Br Performance: Reacts rapidly with standard catalysts (e.g., Pd(PPh3)4) at 60–80°C.
-
2-Cl Performance: Often inert under standard conditions. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) and higher temperatures (>100°C) to facilitate oxidative addition across the strong C-Cl bond.
Diagram 1: Divergence in Catalytic Cycle
Caption: The catalytic cycle shows the bifurcation at the oxidative addition step. 2-Br proceeds easily (Green), while 2-Cl (Red) presents a kinetic bottleneck requiring specialized conditions.
Nucleophilic Aromatic Substitution (SNAr)[4][5]
In SNAr, the trends reverse.[2][3] The reaction involves the displacement of the halogen by a nucleophile (e.g., an amine or alkoxide). The ortho-formyl group acts as an electron-withdrawing group (EWG), activating the ring.
-
Mechanism: The RDS is typically the nucleophilic attack, forming the anionic Meisenheimer complex.
-
2-Cl Advantage: Chlorine is more electronegative than bromine. It pulls electron density from the ring more effectively, stabilizing the negative charge in the transition state/intermediate.
-
Result: 2-Chlorobenzaldehyde often reacts faster or with cleaner profiles in SNAr than the bromo-analog, provided the solvent is polar aprotic (DMSO, DMF) to solvate the nucleophile.
Lithium-Halogen Exchange (The "Protection Trap")
Researchers often attempt to convert these aldehydes into Grignard or Lithium reagents.
-
The Trap: You cannot perform Li-Hal exchange on the bare aldehyde; the organolithium will attack the carbonyl immediately.
-
The Solution: Protection (e.g., as an acetal) is required first.
-
Reactivity: Once protected, the 2-bromo acetal undergoes Li-Hal exchange cleanly at -78°C with n-BuLi. The 2-chloro acetal is sluggish, often requiring t-BuLi or higher temperatures, which increases the risk of benzyne formation (elimination) rather than substitution.
Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for 2-Bromobenzaldehyde)
Target: Synthesis of 2-phenylbenzaldehyde derivatives.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 (2.0 equiv, 2M aq. solution)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen poisons Pd(0).
-
Solvent Addition: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. (Monitoring: TLC shows disappearance of bromide Rf ~0.6).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Expected Yield: 85–95%.
Protocol B: SNAr Amination (Optimized for 2-Chlorobenzaldehyde)
Target: Synthesis of 2-aminobenzaldehyde derivatives.
Reagents:
-
2-Chlorobenzaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
K2CO3 (2.0 equiv) or DIPEA
-
Solvent: DMF or DMSO (Polar aprotic is essential)
Step-by-Step:
-
Setup: Mix chlorobenzaldehyde, amine, and base in DMF (0.5 M concentration).
-
Thermal Activation: Heat to 100–120°C . The aldehyde acts as an ortho-activating group, but it is weaker than a nitro group, so heat is necessary.
-
Monitoring: Reaction may take 12–24 hours.
-
Workup: Pour into ice water. The product often precipitates. If oil forms, extract with Et2O (wash thoroughly with water to remove DMF).
-
Expected Yield: 70–85%.
Decision Matrix
Use this logic flow to select the correct starting material for your specific pathway.
Caption: Decision tree for substrate selection based on reaction mechanism.
References
-
Bond Dissociation Energies : Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports C-Cl vs C-Br bond strength).[2][4]
-
Suzuki Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
SNAr Reactivity Trends : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Lithium-Halogen Exchange : Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. Link
-
Industrial Scalability : Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Elemental Analysis & Purity Validation of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
CAS Number: 83847-90-9 Formula: C₁₅H₁₃ClO₃ Molecular Weight: 276.72 g/mol Primary Application: Advanced Pharmaceutical Intermediate (e.g., Voxelotor/GBT440 analogs)
Executive Summary & Application Context
4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a specialized synthetic intermediate used in the development of hemoglobin modulators and other pharmacophores. Unlike its non-chlorinated analog (4-Benzyloxy-3-methoxybenzaldehyde, CAS 2426-87-1), the inclusion of the 2-chloro substituent introduces unique steric and electronic properties that are critical for directing regioselectivity in subsequent condensation reactions (e.g., formation of Schiff bases or heterocycles).
However, the presence of chlorine presents specific challenges for Elemental Analysis (EA) . Standard combustion methods often struggle with halogenated compounds due to incomplete combustion or interference with detector signals. This guide compares the theoretical elemental profile against experimental realities and evaluates EA against modern alternatives like Quantitative NMR (qNMR).
Elemental Analysis Data: Theoretical vs. Experimental Limits
For researchers validating a new batch of CAS 83847-90-9, the elemental composition must align strictly with theoretical values. The table below outlines the "Gold Standard" theoretical values and the acceptable industry tolerances for pharmaceutical intermediates.
Table 1: Comparative Elemental Composition (C₁₅H₁₃ClO₃)
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) | Common Deviations & Causes |
| Carbon (C) | 65.11% | 64.71% – 65.51% | Low: Incomplete combustion (soot formation). High: Solvent entrapment (e.g., Toluene/Ethyl Acetate). |
| Hydrogen (H) | 4.74% | 4.34% – 5.14% | High: Hygroscopicity (water absorption) or residual solvent. |
| Chlorine (Cl) | 12.81% | 12.41% – 13.21% | Low: Volatilization of Cl₂ before detection. High: Inorganic chloride contamination (salts). |
| Oxygen (O) | 17.34% | Calculated by difference | N/A |
| Nitrogen (N) | 0.00% | < 0.10% | High: Contamination from DMF/Pyridine used in synthesis. |
Critical Insight: A common failure mode for this compound is a low Carbon/high Chlorine reading. This often indicates that the benzyl ether bond has cleaved during aggressive drying or storage, releasing benzyl chloride or forming degradation products.
Comparative Performance: EA vs. Analytical Alternatives
While Elemental Analysis is the traditional standard for bulk purity, it is "blind" to structure. Below, we compare EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) to determine the best workflow for drug development.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, Cl) | % Area Purity | Absolute Purity (wt%) |
| Specificity | Low. Cannot distinguish isomers (e.g., 2-chloro vs 6-chloro). | High. Separates impurities and isomers. | Very High. Identifies structure + quantifies purity. |
| Chlorine Detection | Direct. Confirms halogen presence. | Indirect. Infers Cl via retention time shift. | Indirect. Infers Cl via splitting patterns/shifts. |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (recoverable) | Non-destructive |
| Best Use Case | Bulk Release. Confirming salt forms and solvent freedom. | Routine Monitoring. Reaction tracking. | Reference Standards. Establishing the "Primary Standard". |
Recommendation: Do not rely on EA alone. Use qNMR to establish the absolute purity of your reference standard, then use EA to validate that bulk batches are free of inorganic salts and trapped solvents.
Experimental Protocol: Reliable EA for Halogenated Benzaldehydes
Analyzing chlorine-containing aldehydes requires modifying standard combustion protocols to prevent the formation of stable metal chlorides (which trap Cl) or incomplete combustion.
**Protocol: Oxygen Flask Combustion (Sch
A Comparative Guide to the UV-Vis Absorption Maxima of Methoxy-Substituted Benzaldehydes
This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of methoxy-substituted benzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their spectral properties, presents comparative experimental data, and offers a robust protocol for empirical validation.
Theoretical Framework: Electronic Transitions and Substituent Effects
The UV-Vis absorption spectrum of benzaldehyde is characterized by two primary electronic transitions: a weak n→π* transition originating from the non-bonding electrons of the carbonyl oxygen and more intense π→π* transitions within the conjugated system of the benzene ring and the carbonyl group.[1][2][3][4] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.
The methoxy group (-OCH₃) is a potent auxochrome—a group that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the benzaldehyde system), modifies its ability to absorb light. The methoxy group exerts two opposing electronic effects:
-
Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. This effect is electron-donating and is most pronounced when the methoxy group is at the ortho or para position relative to the aldehyde group. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. A smaller energy gap results in the absorption of longer wavelength light, causing a bathochromic shift (red shift) of the π→π* transition.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is electron-withdrawing and decreases with distance.
The net effect on the absorption maximum (λmax) is determined by the interplay of these two effects, which is dictated by the substitution pattern.
Comparative Data: λmax of Methoxy-Substituted Benzaldehydes
The position of the methoxy substituent(s) significantly alters the λmax of the primary π→π* transition. The following table summarizes the absorption maxima for various isomers, providing a clear comparison of these electronic effects.
| Compound | Substitution Pattern | λmax (nm) | Solvent |
| Benzaldehyde | (Unsubstituted) | ~244 | Cyclohexane |
| 2-Methoxybenzaldehyde | ortho | ~254, 316 | Ethanol |
| 3-Methoxybenzaldehyde | meta | ~252, 310 | Ethanol |
| 4-Methoxybenzaldehyde | para | ~286 | Hexane[5] |
| 2,4-Dimethoxybenzaldehyde | ortho, para | ~229, 276, 314 | Ethanol |
| 3,4-Dimethoxybenzaldehyde | - | ~230, 278, 308 | Ethanol |
| 3,5-Dimethoxybenzaldehyde | meta, meta | ~221, 255, 314 | Ethanol |
| 2,4,6-Trimethoxybenzaldehyde | ortho, para, ortho | ~271 | Ethanol |
Note: λmax values can vary slightly based on solvent and experimental conditions. The data presented is compiled from various spectral databases and literature sources for comparative purposes.[6][7][8][9][10][11][12][13]
Analysis of Trends:
-
Para Substitution: 4-Methoxybenzaldehyde exhibits the most significant bathochromic shift.[5] This is because the +M effect is maximized at the para position, allowing for direct resonance delocalization from the methoxy group to the electron-withdrawing aldehyde group, extending the conjugated system.
-
Ortho Substitution: A noticeable bathochromic shift is also observed for 2-methoxybenzaldehyde. However, it is often less pronounced than the para isomer due to potential steric hindrance between the adjacent methoxy and aldehyde groups, which can disrupt the planarity of the molecule and slightly inhibit resonance.
-
Meta Substitution: 3-Methoxybenzaldehyde shows the smallest shift relative to benzaldehyde. At the meta position, the electron-donating +M effect cannot be extended to the aldehyde group through resonance. Therefore, the weaker -I effect becomes more influential, resulting in a minimal spectral shift.
-
Polysubstitution: With multiple methoxy groups, the effects are generally additive. For instance, 2,4-dimethoxybenzaldehyde, with electron-donating groups at both ortho and para positions, shows a significant shift. In contrast, 3,5-dimethoxybenzaldehyde, where both groups are meta to the aldehyde, exhibits a less pronounced shift.
The Role of Solvent: Solvatochromism
The choice of solvent can influence the position of absorption maxima, a phenomenon known as solvatochromism.[14][15][16]
-
π→π* Transitions: For π→π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. Polar solvents can better stabilize the more polar excited state relative to the ground state, slightly reducing the energy gap for the transition.
-
n→π* Transitions: Conversely, for n→π* transitions, increasing solvent polarity generally causes a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required to excite them to the π* state.[14][17]
This guide emphasizes the use of a non-polar solvent like cyclohexane or hexane for baseline comparisons to minimize solvent-specific interactions.
Experimental Protocol for UV-Vis Spectrum Acquisition
This protocol provides a standardized workflow for obtaining reliable and reproducible UV-Vis absorption spectra. The causality behind key steps is explained to ensure scientific integrity.
Objective: To determine the UV-Vis absorption maximum (λmax) of a methoxy-substituted benzaldehyde sample.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
Materials:
-
Methoxy-substituted benzaldehyde sample
-
UV-grade solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Micropipettes
-
Matched pair of quartz cuvettes (1 cm path length)
Workflow Diagram:
Caption: Standard workflow for UV-Vis spectral acquisition.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the benzaldehyde sample and dissolve it in the chosen UV-grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Rationale: A stock solution allows for precise and repeatable dilutions.
-
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should be such that the maximum absorbance falls within the instrument's linear range, typically between 0.1 and 1.0 absorbance units (AU).[18]
-
Rationale: High concentrations (>1.5 AU) can lead to deviations from the Beer-Lambert law, compromising data accuracy.
-
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output. Set the desired wavelength range (e.g., 200-400 nm).
-
Baseline Correction: Fill both quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Rationale: This is a critical self-validating step. It ensures that the resulting spectrum is solely due to the analyte.
-
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
Data Validation: Confirm that the peak absorbance value is within the optimal range (0.1 - 1.0 AU). If the absorbance is too high, dilute the working solution and re-measure.
Interpreting Electronic Effects: A Visual Guide
The influence of the methoxy group's position on electron delocalization can be visualized to understand the observed bathochromic shifts.
Caption: Influence of methoxy group position on electron delocalization.
This diagram illustrates that direct resonance from the electron-donating methoxy group to the electron-withdrawing aldehyde group is only possible in the ortho and para isomers, leading to a more significant extension of the chromophore and a larger bathochromic shift.
Conclusion
The UV-Vis absorption maxima of methoxy-substituted benzaldehydes are highly dependent on the position of the methoxy group. The powerful electron-donating mesomeric effect (+M) of the methoxy group, when in the ortho or para position, extends the conjugated system and causes a significant bathochromic shift in the π→π* transition. This effect is maximized in the para isomer. In the meta position, this resonance is not possible, resulting in a minimal shift from the parent benzaldehyde. These structure-activity relationships, supported by the experimental data and theoretical principles outlined in this guide, provide a predictive framework for researchers working with substituted aromatic aldehydes.
References
-
Molina, V., & Merchán, M. (2001). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 105(15), 3745–3753. [Link]
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 4269-4278. [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Dearden, J. C., & Forbes, W. F. (1958). Light Absorption Studies. Part XII. The Ultraviolet Absorption Spectra of Benzaldehydes. Canadian Journal of Chemistry, 36(10), 1362-1370. [Link]
-
Khan Academy. (n.d.). UV-Vis Spectroscopy: Electronic Transitions. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
Sheffield Hallam University. (n.d.). UV-VIS Spectroscopy: Theory. [Link]
-
PharmaTutor. (2012). Electronic Transition in UV Visible Spectroscopy. [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry. [Link]
-
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]
-
ResearchGate. (2021). Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 7. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 8. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 9. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 10. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 11. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 12. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 13. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Elucidation and Differentiation of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde and Its Positional Isomers
For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of procedural and scientific integrity. The synthesis of a target molecule like 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde can often yield a mixture of positional isomers, where the substituents on the benzaldehyde ring are arranged differently. Differentiating these isomers is a critical task, as even minor structural variations can lead to significant changes in biological activity and physicochemical properties.
This guide provides a comprehensive, in-depth strategy for the structural elucidation of this compound and its differentiation from its key positional isomers. We will move beyond a simple recitation of techniques, instead focusing on the underlying principles and the causality behind our experimental choices. This document is designed to be a self-validating system, providing you with the rationale to tackle similar challenges with other complex molecules.
The Challenge: Isomeric Ambiguity
The primary challenge in this analytical problem lies in the subtle structural differences between the target molecule and its potential isomeric impurities. The most probable isomers that could arise during synthesis involve the rearrangement of the chloro, methoxy, and benzyloxy groups on the aromatic ring. For the purpose of this guide, we will focus on differentiating our target compound from two common and plausible isomers:
-
Target Compound: this compound
-
Isomer 1: 4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzylvanillin)[1][2][3]
-
Isomer 2: 3-(Benzyloxy)-4-methoxybenzaldehyde (O-Benzylisovanillin)[4][5]
While a direct synthesis would likely involve the benzylation of a corresponding hydroxybenzaldehyde, the potential for side reactions or the use of incorrectly substituted starting materials necessitates a robust analytical framework for confirmation.
Workflow for Isomer Differentiation
The following workflow provides a systematic approach to differentiating the target compound from its isomers.
Sources
- 1. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
- 3. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- [webbook.nist.gov]
- 4. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Benzyloxy-4-methoxybenzaldehyde | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde
[1]
Executive Summary & Risk Context
This guide defines the operational safety protocols for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde .[1] While specific CAS-indexed data for this exact isomer is limited in public repositories, its structure—a halogenated, ether-protected benzaldehyde—places it squarely within the class of pharmaceutical intermediates used in the synthesis of hemoglobin modulators (similar to Voxelotor/GBT440).[1]
The Core Hazard: The presence of the 2-chloro substituent on the aromatic ring significantly alters the safety profile compared to standard vanillin derivatives.[1] It increases lipophilicity, potentially enhancing skin absorption, while the aldehyde moiety remains a potent protein cross-linker (sensitizer).
Immediate Action Required: Treat this compound as a Category 3 (Potent) Intermediate until specific toxicology data proves otherwise.[1] All handling requires strict dust control and barrier protection.[1]
Hazard Analysis (Structure-Activity Relationship)
As a Senior Scientist, I derive the following hazards based on the functional group analysis of the molecule (
| Functional Group | Hazard Implication | GHS Classification (Inferred) |
| Aldehyde (-CHO) | Reactive electrophile.[1] Causes respiratory irritation and potential skin sensitization (allergic dermatitis).[1] | H315 (Skin Irrit.), H317 (Skin Sens.), H335 (Resp. Irrit.) |
| Aryl Chloride (-Cl) | Increases lipophilicity (fat solubility), facilitating dermal permeation.[1] Environmentally persistent.[1] | H411 (Toxic to aquatic life) |
| Benzyl Ether | Adds molecular bulk, likely resulting in a solid powder state. Flammable if aerosolized.[1] | Combustible Dust |
Critical Warning: Benzaldehydes readily oxidize in air to form benzoic acids. While less toxic, this degradation alters the stoichiometry of sensitive coupling reactions (e.g., reductive aminations). Store under inert gas (Argon/Nitrogen).
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.[1]
Scenario A: Handling Solid Powder (Weighing/Transfer)
-
Respiratory: N95 or P100 Particulate Respirator (if outside a fume hood) or Fume Hood (Preferred).[1]
-
Hands: Single Nitrile Gloves (4 mil minimum).[1]
-
Eyes: Safety Glasses with side shields.
-
Body: Standard lab coat (buttoned).
Scenario B: Handling Solutions (Dissolved in DCM, DMF, or THF)
-
Respiratory: Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
Hands: Laminate Film (Silver Shield™) or Double Nitrile (Orange/Blue). [1]
-
Why: If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile gloves degrade in <5 minutes. The solvent carries the halogenated aldehyde through the glove material.[1]
-
-
Eyes: Chemical Splash Goggles .
-
Why: Aldehyde solutions cause severe eye irritation; glasses do not protect against splashes.
-
PPE Selection Table
| Task | Primary Hazard | Glove Type | Eye Protection | Respiratory |
| Weighing (Solid) | Inhalation of dust | Nitrile (4 mil) | Safety Glasses | Fume Hood / N95 |
| Reaction (DCM/THF) | Solvent permeation | Laminate / Barrier | Splash Goggles | Fume Hood |
| Reaction (Alcohol) | Splash / Irritation | Double Nitrile | Splash Goggles | Fume Hood |
| Spill Cleanup | High Exposure | Double Nitrile + Sleeve Covers | Goggles + Face Shield | P100 Half-Mask |
Operational Protocol: The "Safe Handling Lifecycle"
This protocol uses a self-validating workflow.[1] You cannot proceed to the next step without confirming the safety controls of the previous step.
Step 1: Receipt & Storage
-
Inspect: Check bottle for crystallization or "crusting" on the cap (signs of oxidation).[1]
-
Store: Re-seal under Argon. Store at 2–8°C (Refrigerator).
-
Reasoning: Cold storage slows the autoxidation of the aldehyde to the corresponding benzoic acid.[1]
-
Step 2: Weighing (The Critical Step)
Benzaldehydes are prone to static charge buildup, causing powder to "jump" and spread.
-
Engineering Control: Place balance inside a Flow Powder Hood or use a localized HEPA snorkel.[1]
-
Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before transfer.[1]
-
Technique: Do not pour. Use a micro-spatula.[1] If the powder is clumpy, do not crush it in the open; crush it inside a bag or closed vessel.
Step 3: Solubilization & Transfer
-
Solvent Choice: Dissolve in the reaction solvent (e.g., DMF) before adding to the main reaction vessel if possible.
-
Cannula Transfer: For quantities >5g, transfer the solution via cannula or syringe to avoid open pouring.
-
Quenching: If cleaning glassware, rinse with a mild base (5% Sodium Bicarbonate) to neutralize any oxidized benzoic acid byproducts before final washing.
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Caption: The Safe Handling Lifecycle. Note the critical inspection step for oxidation and the divergence at solubilization where PPE must change based on solvent choice.
Disposal & Decontamination[1]
Do not wash down the drain. The 2-chloro substituent makes this compound potentially persistent in water treatment systems.[1]
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bin (yellow bag).
-
Liquid Waste:
-
Spill Decontamination:
Emergency Response
| Event | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with water for 15 minutes .[1] Hold eyelids open. | Required immediately. Aldehydes can cause corneal clouding.[1] |
| Skin Contact | Wash with soap and water.[1][2] Do not use alcohol (increases absorption).[1] | Monitor for redness/rash (sensitization) for 48 hours.[1] |
| Inhalation | Move to fresh air.[1][2] | Required if coughing or wheezing persists.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for substituted benzaldehydes (Voxelotor intermediates). Retrieved from [Link][1]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
